2',4'-Dichloropropiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMTWRZQBRHOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191321 | |
| Record name | 2',4'-Dichloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37885-41-9 | |
| Record name | 1-(2,4-Dichlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37885-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dichloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037885419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dichloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dichloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4'-DICHLOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQX59H9QPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2',4'-Dichloropropiophenone CAS number and chemical properties
This guide provides a comprehensive technical overview of 2',4'-Dichloropropiophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.
Core Chemical Identity and Properties
This compound, with the CAS number 37885-41-9 , is a halogenated aromatic ketone.[1][2][3] Its structure, characterized by a propiophenone backbone with two chlorine substituents on the phenyl ring at the 2' and 4' positions, is fundamental to its reactivity and utility in organic synthesis.
Physicochemical Data Summary
A compilation of essential physicochemical properties is presented below, providing a foundational understanding of this compound for experimental design.
| Property | Value | Source |
| CAS Number | 37885-41-9 | [NIST[1], PubChem[3]] |
| Molecular Formula | C₉H₈Cl₂O | [NIST[1], PubChem[3]] |
| Molecular Weight | 203.07 g/mol | [PubChem[3], ChemicalBook[4]] |
| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | [PubChem[3]] |
| Appearance | White to light yellow powder or lump | [TCI[2]] |
| Density | 1.287 g/cm³ | [ChemWhat[5]] |
| Flash Point | >110°C | [ChemWhat[5]] |
| Water Solubility | Slightly soluble in water | [ChemWhat[5]] |
Spectral Information
Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are summarized below:
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks corresponding to the carbonyl (C=O) stretching vibration and aromatic C-Cl stretching, confirming the presence of the ketone and chloro-substituents.[1]
-
Raman Spectroscopy : FT-Raman spectra provide complementary information for structural elucidation.[3]
Synthesis and Mechanism
The primary route for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride.[6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Causality
The choice of a strong Lewis acid catalyst like AlCl₃ is crucial. It functions by coordinating with the propionyl chloride, thereby generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π system of the 1,3-dichlorobenzene ring. The directing effects of the two chlorine atoms on the benzene ring predominantly favor substitution at the 4-position relative to one chlorine and the 6-position relative to the other, leading to the desired 2,4-dichloro substitution pattern on the propiophenone product. A longer reaction time and an excess of the Lewis acid are often employed to drive the reaction to completion, as dihalogenated benzenes are generally less reactive in Friedel-Crafts acylations.[6]
Visualizing the Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
The following is a detailed, step-by-step methodology for the synthesis of this compound:
-
Reaction Setup : In a flask equipped with a reflux condenser and a stirrer, dissolve 1,3-dichlorobenzene and propionyl chloride in carbon disulfide.
-
Catalyst Addition : While refluxing and stirring the solution, gradually add anhydrous aluminum chloride. The evolution of hydrogen chloride gas will be observed.
-
Reaction Progression : Continue heating and stirring for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.[6]
-
Quenching and Work-up : After cooling, carefully pour the reaction mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction : Separate the organic layer and extract the aqueous layer with a suitable solvent like diethyl ether.
-
Washing : Combine the organic extracts and wash successively with dilute sodium hydroxide solution and water to remove unreacted starting materials and acidic impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.
-
Purification : Purify the crude product by vacuum distillation to obtain pure this compound.[6]
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily serving as a precursor for more complex molecules, including pharmaceuticals and agrochemicals.
Its principal application lies in the synthesis of antifungal agents. For instance, it is a key intermediate in the preparation of certain azole antifungals. The propiophenone moiety can be readily functionalized, for example, through alpha-halogenation followed by substitution with an imidazole or triazole group, to construct the core structure of these active pharmaceutical ingredients. It is also used in the synthesis of (S)-3-chloro-1-(4-chlorophenyl)-1-propanol.[4]
Safety, Handling, and Toxicology
Adherence to strict safety protocols is paramount when handling this compound.
Hazard Identification and GHS Classification
-
GHS Pictogram : Warning
-
Hazard Statement : H302: Harmful if swallowed.[3]
-
Precautionary Statements :
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
Handling and Storage
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation : Use only in a well-ventilated area. Avoid breathing dust.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures
-
If Swallowed : Rinse mouth. Call a poison control center or doctor immediately for treatment advice.
-
Skin Contact : Wash off immediately with plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation : Remove to fresh air.
Analytical Methodologies
The quantification and identification of this compound and its related compounds in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves:
-
Sample Preparation : Extraction of the analyte from the sample matrix using an appropriate solvent.
-
GC Separation : The extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
MS Detection : The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.
Visualizing the Analytical Workflow
Caption: A simplified workflow for the GC-MS analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 37885-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 37885-41-9 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-(2,4-dichlorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)propan-1-one, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document elucidates its chemical identity, physicochemical properties, synthesis via Friedel-Crafts acylation, and its critical role as a precursor in the synthesis of widely used antifungal agents. Detailed experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Furthermore, this guide outlines essential safety and handling procedures. The information presented herein is intended to equip researchers and professionals in drug development with the necessary technical knowledge to effectively utilize and handle this important compound.
Chemical Identity and Physicochemical Properties
1-(2,4-dichlorophenyl)propan-1-one, also commonly known as 2',4'-Dichloropropiophenone, is a halogenated aromatic ketone. Its chemical structure and properties are fundamental to its reactivity and applications.
-
IUPAC Name: 1-(2,4-dichlorophenyl)propan-1-one[1]
-
Synonyms: this compound, 1-(2,4-DICHLOROPHENYL)-1-PROPANONE, 1-Propanone, 1-(2,4-dichlorophenyl)-[1]
-
CAS Number: 37885-41-9[1]
-
Molecular Formula: C₉H₈Cl₂O[1]
-
Molecular Weight: 203.06 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Appearance | White to light yellow powder or lump | TCI |
| Boiling Point | 121-123 °C at 7 mmHg | ChemWhat |
| Density | 1.287 g/cm³ | ChemWhat |
| Refractive Index | 1.551-1.553 | ChemWhat |
| Flash Point | >110 °C | ChemWhat |
| Water Solubility | Slightly soluble | ChemWhat |
Synthesis of 1-(2,4-dichlorophenyl)propan-1-one
The primary method for synthesizing 1-(2,4-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,3-dichlorobenzene. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)propan-1-one
This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
1,3-Dichlorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (DCM) (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,3-dichlorobenzene and the solvent (e.g., carbon disulfide).
-
Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Addition of Acylating Agent: Add propionyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the evolution of HCl gas ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid is present, add a sufficient amount of extraction solvent (e.g., diethyl ether) to dissolve it. Separate the organic layer. Extract the aqueous layer with the extraction solvent (2 x).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Drug Development
1-(2,4-dichlorophenyl)propan-1-one is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably azole antifungal agents.
Precursor to Miconazole and Econazole
This compound is a key intermediate in the synthesis of the antifungal drugs Miconazole and Econazole.[2][3][4] The synthesis involves the halogenation of 1-(2,4-dichlorophenyl)propan-1-one to introduce a leaving group at the alpha-position, followed by reduction of the carbonyl group and subsequent reactions with imidazole and a substituted benzyl halide. A plausible synthetic route is outlined below.
Caption: Synthetic pathway to Miconazole and Econazole.
Analytical Characterization
Rigorous analytical testing is crucial to ensure the purity and identity of 1-(2,4-dichlorophenyl)propan-1-one. The following are standard methods for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-(2,4-dichlorophenyl)propan-1-one.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring, as well as a quartet for the methylene protons and a triplet for the methyl protons of the propionyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 2,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with those directly attached to chlorine showing characteristic shifts), and the aliphatic carbons of the propionyl group.
Predicted ¹H and ¹³C NMR data (in CDCl₃):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~7.3-7.6 | ~127-135 |
| Methylene (-CH₂-) | ~3.0 (quartet) | ~32 |
| Methyl (-CH₃) | ~1.2 (triplet) | ~8 |
| Carbonyl (C=O) | - | ~200 |
| Aromatic C-Cl | - | ~130-138 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of 1-(2,4-dichlorophenyl)propan-1-one and for monitoring reaction progress. A typical reversed-phase HPLC method is described below.
Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, or an isocratic mixture (e.g., 60:40 acetonitrile:water).[5] The mobile phase may be acidified with a small amount of formic acid or phosphoric acid to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of approximately 254 nm.[7]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for both the identification and quantification of 1-(2,4-dichlorophenyl)propan-1-one, particularly for assessing volatile impurities.
Protocol:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial oven temperature of around 100 °C, ramped up to 280-300 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethyl group and the dichlorobenzoyl cation, which will confirm the structure of the compound.
Safety and Handling
1-(2,4-dichlorophenyl)propan-1-one is a chemical that must be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2,4-dichlorophenyl)propan-1-one is a compound of significant interest to the chemical and pharmaceutical industries. Its synthesis via Friedel-Crafts acylation is a well-established process, and its role as a precursor to important antifungal medications underscores its value in drug development. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its safe and effective application in research and manufacturing.
References
- 1. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aaronchem.com [aaronchem.com]
A Comprehensive Technical Guide to the Synthesis of 2',4'-Dichloropropiophenone via Friedel-Crafts Acylation
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2',4'-dichloropropiophenone, a key intermediate in the pharmaceutical and fine chemical industries.[1] The focus of this whitepaper is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride, a classic yet nuanced electrophilic aromatic substitution. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters influencing yield and purity. Authored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical insights to ensure a robust and reproducible synthetic strategy.
Introduction: The Significance of this compound
Aromatic ketones are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules.[2] Among these, this compound (Figure 1) holds particular importance as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its halogenated phenyl ring and reactive keto-ethyl side chain offer multiple points for further chemical modification.
The Friedel-Crafts acylation, a reaction class discovered by Charles Friedel and James Crafts in 1877, remains a primary and efficient method for the preparation of such aromatic ketones.[3][4] This guide will specifically address the acylation of 1,3-dichlorobenzene, a deactivated aromatic system, which presents unique challenges and considerations for achieving high-yield and selective synthesis.
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps, illustrated in the diagram below, involve the generation of a potent electrophile, its subsequent attack on the aromatic ring, and the eventual restoration of aromaticity.
Generation of the Acylium Ion
The reaction is initiated by the activation of the acylating agent, propanoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The aluminum chloride coordinates to the chlorine atom of the propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[3][7] The stability of this acylium ion is a key reason why, unlike in Friedel-Crafts alkylation, carbocation rearrangements are not observed.[7]
Electrophilic Attack and Sigma Complex Formation
The electron-rich π-system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The chlorine substituents on the benzene ring are deactivating due to their inductive electron-withdrawing effect, which makes the reaction slower than the acylation of benzene itself.[2]
Regioselectivity
The directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring are crucial in determining the position of acylation. Both chlorine atoms are ortho-, para-directing groups.[2] In the case of 1,3-dichlorobenzene, the incoming acyl group will preferentially add to the C4 position, which is para to one chlorine and ortho to the other, leading to the formation of this compound. This is the thermodynamically favored product due to a combination of electronic and steric factors.[8][9]
Deprotonation and Catalyst Regeneration
In the final step, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly added acyl group.[3][10] This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst. However, it's important to note that the ketone product can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric or even excess amounts of the catalyst.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the laboratory-scale synthesis of this compound and emphasizes safety and procedural rigor.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1,3-Dichlorobenzene | 147.00 | 40 g (0.27 mol) | 0.27 | 99% |
| Propanoyl chloride | 92.52 | 48 g (0.52 mol) | 0.52 | 98% |
| Anhydrous Aluminum Chloride | 133.34 | 160 g (1.20 mol) | 1.20 | 99.99% |
| Carbon Disulfide (CS₂) | 76.13 | 300 mL | - | Anhydrous |
| Crushed Ice | - | ~200 g | - | - |
| Concentrated HCl | 36.46 | 50 mL | - | 37% |
| Dichloromethane (CH₂Cl₂) | 84.93 | 2 x 100 mL | - | Reagent Grade |
| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~20 g | - | - |
Equipment
-
1000 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel (1000 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Safety First: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood.[11] Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.[12][13] Propanoyl chloride is also corrosive and a lachrymator.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: Assemble a dry 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[14]
-
Charging Reactants: In the flask, combine 40 g (0.27 mol) of 1,3-dichlorobenzene and 48 g (0.52 mol) of propanoyl chloride in 300 mL of anhydrous carbon disulfide.[15]
-
Catalyst Addition: While stirring vigorously, slowly add 160 g (1.20 mol) of anhydrous aluminum chloride in small portions over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 46°C) and maintain it for 24 hours.[15] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker with stirring.[12][13] This will decompose the aluminum chloride complex.[13][16]
-
Extraction: Transfer the mixture to a 1000 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.[12][16]
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.[12][13]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12][13]
Purification and Characterization
The crude product is a yellowish oil. Purification is achieved by vacuum distillation.
-
Purification: The main fraction is collected at 118-120°C at 5 mm Hg.[15]
-
Characterization: The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: To confirm the carbon skeleton.
-
IR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone. The NIST WebBook provides reference IR spectral data for this compound.[17]
-
GC-MS: To determine the purity and confirm the molecular weight (203.07 g/mol ).[1][18]
-
Discussion: Critical Parameters and Optimization
The success of the Friedel-Crafts acylation of 1,3-dichlorobenzene hinges on several critical factors:
-
Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture.[5][13] Any water present will hydrolyze the AlCl₃, rendering it inactive and significantly reducing the reaction yield.[8][19] All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Catalyst Stoichiometry: As the ketone product forms a complex with AlCl₃, a stoichiometric amount or even an excess of the catalyst is required to drive the reaction to completion.[4]
-
Reaction Time and Temperature: The deactivating nature of the chlorine substituents necessitates a longer reaction time and elevated temperatures compared to the acylation of more activated aromatic rings.[15]
-
Solvent Choice: Carbon disulfide is a traditional solvent for this reaction. Dichloromethane is another common and less flammable alternative.[12] Nitrobenzene can also be used, particularly for deactivated systems, but its high boiling point and toxicity are drawbacks.[9]
-
Alternative Catalysts: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃ can also be employed.[3][20] For greener and more sustainable approaches, solid acid catalysts like zeolites are being explored to facilitate easier separation and reusability.[8][21][22][23]
Conclusion
The Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride provides a reliable and scalable route to this compound. By understanding the underlying mechanism and carefully controlling the critical experimental parameters, researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a robust foundation for the successful execution of this important transformation in a research and development setting.
References
- 1. This compound | 37885-41-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound [webbook.nist.gov]
- 18. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Spectroscopic Profile of 2',4'-Dichloropropiophenone: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2',4'-dichloropropiophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed interpretation of the spectral data, underpinned by established principles and supported by authoritative references.
Introduction
This compound (C₉H₈Cl₂O, Molar Mass: 203.07 g/mol ) is a halogenated aromatic ketone with significant applications in organic synthesis.[1] Its structure, featuring a propiophenone backbone substituted with two chlorine atoms on the phenyl ring at positions 2' and 4', gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various reactions. This guide serves as a detailed reference for the complete spectroscopic characterization of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like deuterated chloroform (CDCl₃) is detailed below.
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Multiplet | 3H | Aromatic Protons (H-3', H-5', H-6') |
| 2.98 | Quartet | 2H | Methylene Protons (-CH₂-) |
| 1.22 | Triplet | 3H | Methyl Protons (-CH₃) |
Note: These are predicted values and may vary slightly from experimental results.
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show a complex multiplet between approximately δ 7.3 and 7.5 ppm, integrating to three protons. This complexity arises from the spin-spin coupling between the three adjacent aromatic protons (H-3', H-5', and H-6'). The electron-withdrawing effects of the two chlorine atoms and the carbonyl group deshield these protons, causing them to resonate downfield.
The methylene protons (-CH₂-) of the ethyl group are predicted to appear as a quartet around δ 2.98 ppm. The quartet splitting pattern is a result of coupling with the three neighboring methyl protons (n+1 rule, where n=3). These protons are deshielded by the adjacent carbonyl group.
The methyl protons (-CH₃) of the ethyl group are expected to resonate as a triplet at approximately δ 1.22 ppm. The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2). Being further from the electron-withdrawing groups, these protons are the most shielded and therefore appear at the most upfield position.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is presented below.
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~200 | Carbonyl Carbon (C=O) |
| ~138 | Aromatic Carbon (C-1') |
| ~135 | Aromatic Carbon (C-2') |
| ~132 | Aromatic Carbon (C-4') |
| ~130 | Aromatic Carbon (C-6') |
| ~129 | Aromatic Carbon (C-5') |
| ~127 | Aromatic Carbon (C-3') |
| ~35 | Methylene Carbon (-CH₂-) |
| ~8 | Methyl Carbon (-CH₃) |
Note: These are predicted values and may vary slightly from experimental results.
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately δ 200 ppm.
The aromatic region will show six distinct signals, as the chlorine substituents and the propiophenone group make all the aromatic carbons chemically non-equivalent. The carbons directly attached to the chlorine atoms (C-2' and C-4') and the carbon attached to the carbonyl group (C-1') are expected to be the most deshielded among the aromatic carbons.
The methylene carbon (-CH₂-) of the ethyl group is predicted to resonate around δ 35 ppm, deshielded by the adjacent carbonyl group. The methyl carbon (-CH₃) is the most shielded carbon and is expected to appear at a chemical shift of approximately δ 8 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled
-
Number of scans: 512-1024 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 90°
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600-1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1100-1000 | Strong | C-Cl Stretch |
| ~850-800 | Strong | C-H Out-of-plane Bending (Aromatic) |
Data sourced from NIST and PubChem.[1][2]
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1685 cm⁻¹. This is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.
The aromatic C-H stretching vibrations are observed as weaker bands in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹.
The medium to weak absorptions in the 1600-1450 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring. The strong band in the 1100-1000 cm⁻¹ region is indicative of the C-Cl stretching vibrations. Finally, the strong absorption in the 850-800 cm⁻¹ region is characteristic of the out-of-plane C-H bending of the substituted aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Processing: Collect the spectrum and perform a background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Predicted Mass Spectrum Data
| m/z | Possible Fragment |
| 202/204/206 | [M]⁺ (Molecular Ion) |
| 173/175 | [M - C₂H₅]⁺ |
| 145/147 | [M - C₂H₅ - CO]⁺ |
| 111 | [C₆H₃Cl]⁺ |
| 75 | [C₆H₃]⁺ |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) for this compound is expected at m/z 202. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak will be accompanied by [M+2]⁺ and [M+4]⁺ peaks at m/z 204 and 206, respectively, with a characteristic intensity ratio.
A common fragmentation pathway for propiophenones is the alpha-cleavage, resulting in the loss of the ethyl group. This would lead to the formation of a dichlorobenzoyl cation at m/z 173 and its isotope peak at m/z 175. This is often the base peak in the spectrum.
Subsequent loss of a neutral carbon monoxide molecule from the dichlorobenzoyl cation would result in a dichlorophenyl cation at m/z 145 and its isotopic peak at m/z 147. Further fragmentation could involve the loss of chlorine atoms.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters (EI):
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 40-300
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions and their isotopic patterns.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the experimental IR and predicted MS fragmentation patterns, offer a detailed structural elucidation of the molecule. The provided experimental protocols serve as a practical reference for researchers in acquiring high-quality spectroscopic data for this and related compounds.
References
A Comprehensive Technical Guide to Melting and Boiling Points in Pharmaceutical Development
Introduction
In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) and its associated excipients are foundational pillars upon which the safety, efficacy, and stability of a drug product are built. Among the most critical of these are the melting point and boiling point. Far from being simple physical constants, these thermal transition points provide a wealth of information, guiding decisions from early-stage drug discovery through to final formulation and manufacturing.[1][2]
This guide offers an in-depth exploration of the theoretical underpinnings, experimental methodologies, and practical applications of melting and boiling point determination. It is designed for researchers, scientists, and drug development professionals who require not just the data, but a profound understanding of what that data signifies for a molecule's behavior and performance.
Part 1: Theoretical Foundations of Phase Transitions
A substance's melting or boiling point is the temperature at which it undergoes a phase transition—solid to liquid or liquid to gas, respectively. These transitions are governed by the principles of thermodynamics and the intricate balance of intermolecular forces that dictate the structure and energy of the material.
Thermodynamic Principles
At a given pressure, a phase transition represents a state of equilibrium where the Gibbs free energy (G) of the two phases is equal.[3] The change in Gibbs free energy (ΔG) is a function of both enthalpy (ΔH, the heat absorbed or released) and entropy (ΔS, the change in disorder) at a specific temperature (T), as described by the equation:
ΔG = ΔH - TΔS
For a phase transition to occur spontaneously at a constant temperature and pressure, the Gibbs free energy of the system must decrease.[4][5] At the melting or boiling point, the system is at equilibrium (ΔG = 0), meaning the enthalpic and entropic contributions are perfectly balanced. The first derivative of the free energy is discontinuous across such a phase transition, classifying it as a first-order transition.[6][7]
The Central Role of Intermolecular Forces
The energy required to overcome the forces holding molecules together in a crystal lattice (for melting) or in a liquid state (for boiling) is directly reflected in the melting and boiling points.[8][9][10][11][12] Stronger intermolecular forces necessitate more energy to disrupt, resulting in higher transition temperatures.[8][9][10][11][12] The primary forces at play include:
-
London Dispersion Forces: Temporary attractive forces arising from fluctuating electron clouds, present in all molecules. Their strength increases with molecular size and surface area.[8][9]
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
-
Ionic Interactions: Strong electrostatic attractions between charged ions in a crystal lattice.
Understanding the type and magnitude of these forces within a drug molecule is predictive of its thermal behavior.
Part 2: Experimental Determination of Melting Point
The melting point is one of the most fundamental and informative characteristics of a solid crystalline substance. It serves as a primary indicator of identity and purity.
Overview of Techniques
Two primary methods are employed for melting point determination in a pharmaceutical setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
1. Capillary Melting Point Apparatus
This classic technique involves heating a small amount of finely powdered sample packed into a capillary tube while visually observing the melting process.[13][14][15][16][17] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13][17][18] A sharp melting range (typically < 1°C) is indicative of a pure substance, whereas a broad melting range often suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[13][14][17]
-
Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder into a column of 2-3 mm height.[15][17] Overfilling can lead to an artificially broad melting range.[14][17]
-
Heating: Place the capillary tube in the heating block of the apparatus.[14][16]
-
Rapid Ramp (Scouting): If the expected melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get an approximate value.[14][15]
-
Slow Ramp (Accurate Determination): For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.[13][14][15] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.[15]
-
Observation & Recording: Record the temperature at the onset of melting (first liquid drop) and at the completion of melting (clear liquid).[13][17][18] Report this as the melting range.
2. Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides far more information than a simple melting point. It measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[19][20][21][22] This allows for the precise determination of melting points, as well as the quantification of the energy absorbed during melting (enthalpy of fusion) and the detection of other thermal events like glass transitions, crystallization, and polymorphic transformations.[19][20][21][22][23][24][25]
The causality behind choosing DSC lies in its ability to deliver quantitative thermodynamic data. The enthalpy of fusion, for instance, is a direct measure of the energy required to break the crystal lattice and is invaluable for understanding solubility and stability. DSC is the preferred method in modern pharmaceutical development for its accuracy, sensitivity, and the richness of the data it provides.[19][20][21][22]
Experimental Protocol: Melting Point Determination by DSC
-
System Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This step is critical for ensuring data trustworthiness and accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. For volatile substances, hermetically sealed pans are used to prevent mass loss during the experiment.
-
Instrument Setup: Place the prepared sample pan in the sample cell and an empty, sealed reference pan in the reference cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point. Standard methods like ASTM D3418 or ISO 11357 provide specific guidelines.[24][25][26]
-
The choice of heating rate is a balance: faster rates improve signal-to-noise but can reduce resolution, while slower rates provide better resolution of complex transitions but result in weaker signals. A 10°C/min rate is a common and robust starting point.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C). The melting event will appear as an endothermic peak.
-
Melting Point (T_m): The melting point is typically reported as the extrapolated onset temperature of the peak, which represents the temperature at which the first traces of melting are detected under ideal equilibrium conditions. The peak maximum is also often reported.
-
Enthalpy of Fusion (ΔH_f): Integrate the area under the melting peak to determine the enthalpy of fusion in Joules per gram (J/g). This value is a quantitative measure of the material's crystallinity.
-
Caption: Standard workflow for melting point determination by DSC.
Addressing Complexities: Polymorphism and Purity
A single compound can exist in multiple crystalline forms, known as polymorphs.[21] Each polymorph has a unique crystal lattice and, consequently, a different melting point and solubility. DSC is an essential tool for identifying and characterizing these forms, as different polymorphs will exhibit distinct melting endotherms.[21][22][23] The presence of multiple melting peaks or complex thermal events can indicate a polymorphic substance or the presence of impurities.
Part 3: Experimental Determination of Boiling Point
For many non-volatile APIs, the boiling point is a theoretical value, as the compound will thermally decompose before it boils at atmospheric pressure. However, for volatile compounds, solvents, or intermediates used in synthesis, the boiling point is a critical parameter.
1. Siwoloboff Method
For small liquid samples, the Siwoloboff method is a common micro-technique.[27][28][29] It involves heating a small sample in a fusion tube along with an inverted, sealed capillary. As the liquid is heated, air trapped in the capillary expands. Once the liquid's vapor pressure equals the atmospheric pressure (i.e., it boils), a continuous stream of bubbles emerges from the capillary.[28] The boiling point is precisely the temperature at which, upon cooling, the bubbling stops and the liquid is drawn back into the capillary.[27]
Experimental Protocol: Siwoloboff Method
-
Setup: Place a small amount (0.25-0.5 mL) of the liquid into a fusion tube.[28] Insert a sealed capillary tube, open end down, into the liquid.
-
Assembly: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[27]
-
Heating: Heat the bath gently. Observe the inverted capillary.
-
Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[28]
-
Cooling & Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn into the capillary is the boiling point.[27]
2. Thermogravimetric Analysis (TGA)
While not a direct measure of boiling point, Thermogravimetric Analysis (TGA) is an indispensable tool for assessing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature. A sharp mass loss at a specific temperature can indicate boiling or sublimation, while a gradual mass loss over a range of temperatures often points to decomposition. For drug development, understanding the onset temperature of thermal degradation is often more critical than knowing a theoretical boiling point.
Part 4: The Impact of Melting and Boiling Points on Drug Development
The determination of melting and boiling points is a cornerstone of preformulation studies, which characterize the physicochemical properties of a drug substance to support formulation development.[1][2][30][31][32]
Melting Point, Lattice Energy, and Solubility
A high melting point is often correlated with high crystal lattice energy—the energy required to separate the ions or molecules in a crystal.[33] This strong intermolecular attraction in the solid state must be overcome for the substance to dissolve.[34] Therefore, a high melting point can be an early indicator of poor aqueous solubility, a major challenge in drug development.[33][35][36] The relationship can be summarized in the following diagram:
Caption: Relationship between intermolecular forces and solubility.
Application in Formulation and Manufacturing
-
Purity Assessment: A narrow melting range is a key quality control parameter for both the API and excipients.[21][37]
-
Polymorph Screening: Identifying the most stable polymorph is crucial, as different forms can have different solubilities and bioavailabilities.
-
Excipient Compatibility: DSC can be used to study potential interactions between the drug and excipients by observing shifts in melting points or the appearance of new thermal events.[21][23][38]
-
Process Development: Knowledge of thermal properties is essential for processes like hot-melt extrusion, where polymers are selected based on their melting or glass transition temperatures.[39]
Data Presentation: Melting Points of Common Pharmaceutical Excipients
The selection of appropriate excipients is critical for a successful formulation. The melting point is a key characteristic that influences manufacturing processes and final product stability.
| Excipient | Melting Point (°C) | Typical Use |
| Mannitol | 166 - 168 | Diluent, tonicity agent |
| Lactose Monohydrate | 201 - 202 | Diluent, binder |
| Microcrystalline Cellulose | ~260-270 (decomposes) | Diluent, binder, disintegrant |
| Stearic Acid | 69 - 72 | Lubricant |
| Polyethylene Glycol (PEG) 1500 | 44 - 48 | Plasticizer, solvent |
| Poloxamer 188 | 52 - 57 | Solubilizer, emulsifier |
Note: Values are approximate and can vary based on grade and purity.
Conclusion
The melting and boiling points are far more than mere physical constants; they are critical indicators of a molecule's identity, purity, stability, and intermolecular behavior. A thorough and expert application of analytical techniques like DSC and TGA provides the foundational data necessary to navigate the complexities of drug development. By understanding the causality behind these thermal events, scientists can make informed decisions that de-risk the development process, optimize formulation design, and ultimately lead to the creation of safe, stable, and effective pharmaceutical products.
References
- 1. upm-inc.com [upm-inc.com]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. 2.10 Use of Gibbs Free Energy: Phase Transitions [theory.physics.manchester.ac.uk]
- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. revisiondojo.com [revisiondojo.com]
- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 10. Intermolecular Forces | Overview, Types & Boiling Point - Lesson | Study.com [study.com]
- 11. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. nsmn1.uh.edu [nsmn1.uh.edu]
- 15. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 16. westlab.com [westlab.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. thinksrs.com [thinksrs.com]
- 19. news-medical.net [news-medical.net]
- 20. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 21. quercus.be [quercus.be]
- 22. veeprho.com [veeprho.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 25. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 26. researchgate.net [researchgate.net]
- 27. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 28. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 29. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]
- 30. scribd.com [scribd.com]
- 31. books.kdpublications.in [books.kdpublications.in]
- 32. Physical Properties of Pre-formulation.pptx [slideshare.net]
- 33. Lattice Energy [chemed.chem.purdue.edu]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. chem.libretexts.org [chem.libretexts.org]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. pharmadigests.com [pharmadigests.com]
- 38. researchgate.net [researchgate.net]
- 39. pharmtech.com [pharmtech.com]
Solubility of 2',4'-Dichloropropiophenone in organic solvents
An In-depth Technical Guide to the Solubility of 2',4'-Dichloropropiophenone in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₉H₈Cl₂O). In the absence of extensive publicly available quantitative solubility data, this document establishes a robust theoretical framework based on the molecule's structural attributes and the principles of intermolecular forces. We predict its solubility behavior across a spectrum of common organic solvents and furnish a detailed, self-validating experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical properties for applications in synthesis, purification, and formulation.
Introduction: The Significance of Solubility for this compound
This compound is a halogenated aromatic ketone with the molecular formula C₉H₈Cl₂O and a molecular weight of approximately 203.07 g/mol .[1][2] It serves as a key intermediate in various organic syntheses.[2] The efficiency of its use in chemical reactions, the success of its purification via techniques like recrystallization, and its potential formulation into final products are all critically dependent on a thorough understanding of its solubility in different solvent systems.
Solubility dictates the choice of reaction media, ensuring that reactants are in the appropriate phase for optimal kinetics. It is the cornerstone of purification strategies, allowing for the separation of the desired compound from impurities.[3] Therefore, a predictive understanding of its solubility, coupled with a reliable method for its quantitative measurement, is indispensable for any scientist working with this molecule.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" provides the foundational logic for predicting solubility.[4] This is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.
Molecular Structure Analysis
The structure of this compound contains two distinct regions that influence its solubility:
-
A Dichlorinated Phenyl Ring: This large, aromatic portion of the molecule is non-polar and hydrophobic. The two chlorine atoms increase its electron density and polarizability, favoring interactions with non-polar and moderately polar solvents through London dispersion forces.
-
A Propiophenone Moiety: This functional group includes a polar carbonyl group (C=O) and a short ethyl chain. The carbonyl group's dipole moment allows for dipole-dipole interactions with polar solvents. While it can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor, limiting its interaction with protic solvents like water.
This dual nature—a large non-polar part with a localized polar functional group—suggests that the compound will be most soluble in solvents that can effectively solvate both regions.
Expected Solubility Trends
Based on the structural analysis, we can predict a qualitative solubility profile:
-
High Solubility: Expected in solvents that are moderately polar and aprotic, or those with significant non-polar character.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are excellent candidates due to their ability to engage in dipole-dipole interactions with the ketone and dispersion forces with the aromatic ring.
-
Aromatic Solvents (e.g., Toluene, Benzene): The structural similarity to the dichlorophenyl ring facilitates strong dispersion forces (π-stacking).
-
Ketones (e.g., Acetone): The "like dissolves like" principle is strong here, with favorable dipole-dipole interactions.
-
-
Moderate Solubility: Expected in solvents where one type of interaction is favored but the overall solvation is not ideal.
-
Ethers (e.g., Diethyl Ether): Moderately polar, can solvate the molecule well.
-
Esters (e.g., Ethyl Acetate): Similar to ethers, offering a balance of polar and non-polar characteristics.
-
Alcohols (e.g., Ethanol, Methanol): The solvent's strong hydrogen-bonding network is disrupted to solvate the non-polar ring, while its alkyl portion interacts favorably. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol).
-
-
Low to Insoluble: Expected in highly polar or very non-polar solvents.
-
Water: The molecule's large hydrophobic area and inability to donate hydrogen bonds make it only slightly soluble in water, as confirmed by qualitative reports.[2][5]
-
Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): While non-polar, these solvents lack the ability to interact effectively with the polar ketone group, making them relatively poor solvents for this compound.
-
Quantitative Solubility Data
As of the writing of this guide, specific quantitative solubility data (e.g., in g/100 mL) for this compound across a range of organic solvents is not widely available in peer-reviewed literature. The following table summarizes the predicted solubility based on the theoretical principles discussed. It is imperative for researchers to use the experimental protocol in the subsequent section to determine precise values for their specific conditions.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Aromatic | Toluene, Benzene | High | London Dispersion (π-stacking) |
| Chlorinated | Dichloromethane | High | Dipole-Dipole, London Dispersion |
| Ketones | Acetone | High | Dipole-Dipole |
| Esters | Ethyl Acetate | Moderate to High | Dipole-Dipole, London Dispersion |
| Ethers | Diethyl Ether | Moderate | Dipole-Dipole, London Dispersion |
| Alcohols | Ethanol, Methanol | Moderate to Low | H-bond acceptance, Dipole-Dipole, Dispersion |
| Aliphatic Non-Polar | Hexane, Cyclohexane | Low | London Dispersion |
| Polar Protic | Water | Very Low | Dipole-Dipole (unfavorable hydration) |
Experimental Protocol for Quantitative Solubility Determination
This section provides a detailed, self-validating workflow for the isothermal equilibrium method to determine the solubility of this compound.
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature until the solution is saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, such as Gas Chromatography (GC).
Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Shaking incubator or temperature-controlled water bath with stirring
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Step-by-Step Methodology
1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess should be visually apparent (e.g., 50-100 mg in 5 mL of solvent). b. Add a known volume or mass of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
2. Equilibration: a. Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A self-validating check involves taking measurements at 24h and 48h; if the values are consistent, equilibrium has been achieved.
3. Phase Separation: a. Remove the vial from the incubator and place it in a centrifuge. b. Centrifuge at a high speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solid, leaving a clear supernatant. This step must be performed at the same temperature as equilibration if possible.
4. Sampling and Dilution: a. Without disturbing the solid pellet, carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. b. Dispense the aliquot into a pre-weighed volumetric flask and record the mass of the solution transferred. c. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.
5. Analytical Quantification (GC-FID): a. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Inject these standards into the GC to generate a calibration curve of peak area versus concentration. b. Sample Analysis: Inject the diluted sample into the GC under the same conditions as the standards. c. Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated supernatant, accounting for all dilutions.
6. Reporting Solubility: a. Express the final solubility in standard units such as mg/mL, g/100 g solvent, or molarity (mol/L). b. Always report the temperature at which the solubility was determined.
Practical Insights and Safety Considerations
Effect of Temperature
The dissolution of most solids is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This property is fundamental to purification by recrystallization.[3]
Purity of Materials
The presence of impurities in either the solute or the solvent can significantly alter measured solubility values. Using high-purity materials is essential for obtaining accurate and reproducible data.
Safety Precautions
This compound is a hazardous chemical. According to its Safety Data Sheet (SDS), it is harmful if swallowed and toxic in contact with skin. It can also cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
While published quantitative data on the solubility of this compound is scarce, a robust theoretical assessment based on its molecular structure predicts high solubility in chlorinated and aromatic solvents, moderate solubility in esters and ethers, and low solubility in water and aliphatic hydrocarbons. This guide provides a comprehensive, step-by-step experimental protocol that empowers researchers to generate precise, reliable solubility data tailored to their specific applications and conditions. Adherence to this framework will ensure the accurate characterization of this important chemical intermediate, facilitating its effective use in research and development.
References
Potential hazards and GHS classification of 2',4'-Dichloropropiophenone
An In-Depth Technical Guide to the Hazard Profile and GHS Classification of 2',4'-Dichloropropiophenone
Introduction
This compound is an aromatic ketone that serves as a key intermediate in various chemical syntheses.[1] Its utility in research and development, particularly in the synthesis of more complex molecules, necessitates a thorough understanding of its hazard profile for the safety of laboratory personnel and the protection of the environment. This guide provides a consolidated, in-depth analysis of the potential hazards associated with this compound, culminating in a comprehensive GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. Moving beyond a simple recitation of data sheet information, this document addresses discrepancies found in available literature and offers a scientifically grounded, precautionary approach for researchers, scientists, and drug development professionals.
Physicochemical Identity and Properties
A foundational understanding of a chemical's physical properties is critical for predicting its behavior under laboratory conditions and for conducting a thorough risk assessment.
| Property | Value | Source(s) |
| Chemical Name | 1-(2,4-dichlorophenyl)propan-1-one | [2] |
| Synonyms | This compound | [1][2] |
| CAS Number | 37885-41-9 | [1][2][3] |
| Molecular Formula | C₉H₈Cl₂O | [1][2][3] |
| Molecular Weight | 203.07 g/mol | [1] |
| Appearance | White to light yellow powder or lump | [1] |
| Boiling Point | 121-123 °C @ 7 mmHg | [1] |
| Flash Point | >110 °C | [1][4] |
| Density | 1.287 g/cm³ | [1][4] |
| Water Solubility | Slightly soluble | [1][4] |
Comprehensive Hazard Analysis
The hazard profile of this compound is multifaceted, with data from various suppliers showing some inconsistencies. This analysis synthesizes the available information to present a unified and precautionary hazard assessment.
Acute Toxicity
The compound presents a significant risk through multiple routes of exposure.
-
Oral: Classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4) , with a corresponding H-statement of H302.[2][5] Experimental data in mice indicates an LD50 between 1,276 and 1,352 mg/kg. This level of toxicity requires careful handling to prevent accidental ingestion.
-
Dermal: More concerning is the dermal toxicity, classified as Toxic in contact with skin (Acute Toxicity, Dermal, Category 3) with the H-statement H311. This classification is reserved for substances that can cause death or serious health damage upon skin contact and underscores the critical need for appropriate personal protective equipment (PPE).
Skin and Eye Damage
A notable discrepancy exists in safety literature regarding the compound's effect on skin and eyes. Some sources classify it as causing irritation (H315/H319), while others indicate a more severe outcome.[6][7]
-
Expert Assessment: Following the precautionary principle, the more severe classifications should be adopted. Multiple safety data sheets support the classification of Causes severe skin burns and eye damage (Category 1B) , with the H-statement H314. This implies the substance is corrosive and can cause irreversible tissue damage upon contact. This necessitates immediate and thorough first aid in case of exposure.
Respiratory Effects and Sensitization
-
Irritation: The compound is recognized as causing respiratory irritation (H335), meaning inhalation of the dust can lead to discomfort and inflammation of the respiratory tract.[6][7]
-
Sensitization: There is evidence to classify this compound as a skin sensitizer, May cause an allergic skin reaction (Category 1) , with the H-statement H317. This means that an initial exposure may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response.
Carcinogenicity
The compound is Suspected of causing cancer (Category 2) , with the H-statement H351. While this specific chemical may not be individually listed by IARC, this classification from supplier data sheets is often based on toxicological data from structurally similar compounds or predictive models. For instance, the related compound 2,4-dichlorophenoxyacetic acid is classified by IARC as Group 2B, "Possibly carcinogenic to humans." Therefore, it must be handled as a potential carcinogen, minimizing exposure through all routes.
Environmental Hazards
This compound poses a significant threat to aquatic ecosystems. Classifications range from toxic to very toxic. A consolidated, protective classification includes:
-
Acute Aquatic Toxicity (Category 1): H400 - Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 2): H411 - Toxic to aquatic life with long lasting effects.
The persistence suggested by the chronic toxicity classification indicates that the compound does not readily degrade in the environment. Its structural similarity to other chlorinated phenols suggests it may adsorb to organic matter in soil and sediment, potentially leading to long-term contamination.[8]
Consolidated GHS Classification and Labeling
Based on the comprehensive hazard analysis, the following GHS classification is recommended for this compound. This classification prioritizes safety by adopting the most stringent hazard category where discrepancies exist.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | (Included in H314) |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
-
Signal Word: Danger
-
Pictograms:
-
Caption: Workflow for consolidating GHS classification from multiple sources.
Precautionary Statements (P-Statements)
-
Prevention:
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
P310: Immediately call a POISON CENTER or doctor/physician.[9]
-
P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.
-
P391: Collect spillage.
-
-
Storage:
-
Disposal:
Protocols for Safe Handling and Emergency Procedures
Adherence to strict protocols is non-negotiable when handling a substance with this hazard profile.
Caption: Hierarchy of controls applied to this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to manage inhalation risk.
-
Personal Protective Equipment:
-
Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Given the high dermal toxicity, double-gloving is recommended. Always inspect gloves prior to use.[9]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit should be considered.[9]
-
Spill Response Protocol
-
Minor Spill (Solid, <1 gram):
-
Ensure PPE is worn.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated, labeled waste container. Do not use a brush that will generate dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Collect all cleaning materials in the hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, close the sash of the fume hood where the spill occurred.
-
Prevent entry into the affected area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention due to the high dermal toxicity and corrosive nature.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Conclusion
This compound is a hazardous chemical that requires stringent safety precautions. Its profile includes high acute dermal toxicity, corrosivity to skin and eyes, potential carcinogenicity, and significant environmental toxicity. The consolidated GHS classification of "Danger" is well-supported by available data. All personnel must be trained on these hazards and adhere to the handling and emergency protocols outlined in this guide to ensure a safe laboratory environment.
References
- 1. This compound | 37885-41-9 [chemicalbook.com]
- 2. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Reduction of 2',4'-Dichloropropiophenone to Chiral 1-(2',4'-Dichlorophenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of methodologies for the asymmetric reduction of the prochiral ketone 2',4'-Dichloropropiophenone. The resulting chiral alcohols, (R)- and (S)-1-(2',4'-dichlorophenyl)propan-1-ol, are valuable building blocks in the synthesis of pharmaceuticals. We present two distinct and robust protocols: a biocatalytic approach leveraging the high selectivity of ketoreductases (KREDs) and a chemo-catalytic method utilizing asymmetric transfer hydrogenation (ATH) with a well-defined ruthenium catalyst. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying scientific principles, and comparative data to guide the selection of the most suitable method for their specific needs.
Introduction: The Significance of Chiral 1-(2',4'-Dichlorophenyl)propan-1-ol
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile.[1] Chiral alcohols, in particular, serve as versatile intermediates for a wide array of active pharmaceutical ingredients (APIs). 1-(2',4'-Dichlorophenyl)propan-1-ol, with its chiral center at the carbinol carbon, is a key precursor for several antifungal agents. The asymmetric reduction of the readily available prochiral ketone, this compound, is a direct and efficient route to access these enantiopure alcohols.[2]
The choice between biocatalytic and chemo-catalytic methods for this transformation depends on various factors, including the desired enantiomer, scalability, cost of goods, and environmental impact. Biocatalysis, using isolated enzymes or whole-cell systems, offers exceptional selectivity under mild, aqueous conditions, aligning with the principles of green chemistry.[3][4] Conversely, chemo-catalysis, particularly asymmetric transfer hydrogenation, provides a powerful and often more broadly applicable platform for ketone reduction, benefiting from a wide range of well-studied catalysts and reaction conditions.[5][6] This guide will explore both avenues, providing the necessary protocols and rationale to empower researchers in this critical synthetic transformation.
Reaction Overview & Mechanistic Insights
The fundamental transformation is the stereoselective addition of a hydride (H⁻) to the carbonyl carbon of this compound. The stereochemical outcome is dictated by the chiral environment provided by the catalyst, be it the active site of an enzyme or the coordination sphere of a metal complex.
Figure 1: General scheme for the asymmetric reduction of this compound.
Biocatalytic Reduction: The Role of Ketoreductases (KREDs)
Ketoreductases are a class of oxidoreductase enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source.[7][8] The stereochemical outcome is often predictable by Prelog's rule, where the enzyme delivers the hydride to the Re-face of the carbonyl, yielding the (S)-alcohol. However, a significant number of "Anti-Prelog" KREDs exist that deliver the hydride to the Si-face to produce the (R)-alcohol.[9]
A critical aspect of practical biocatalysis is cofactor regeneration. Since cofactors like NADPH are expensive, they are used in catalytic amounts and continuously regenerated in situ. A common strategy is to use a co-substrate, such as isopropanol, which is oxidized to acetone by the same KRED or a coupled dehydrogenase, thereby reducing NADP⁺ back to NADPH.[7][10]
Figure 2: Simplified catalytic cycle for a KRED with co-substrate coupled cofactor regeneration.
Chemo-catalytic Reduction: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a stable hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to reduce a ketone in the presence of a chiral transition metal catalyst.[5] Ruthenium(II) complexes bearing a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are among the most successful catalysts for this transformation.[6][11]
The mechanism is believed to involve an "outer-sphere" hydrogen transfer. The catalyst is first activated to form a metal-hydride species. The ketone then interacts with the ancillary ligand of the complex (e.g., via hydrogen bonding with the NH group of the diamine ligand), which orients it for a stereoselective hydride transfer from the metal center.[11][12]
Protocols & Methodologies
Protocol 1: Biocatalytic Reduction using a Whole-Cell Catalyst
This protocol is based on the use of a recombinant E. coli strain overexpressing a ketoreductase known to be active on substituted acetophenones. This whole-cell approach simplifies the process by avoiding enzyme purification and providing an endogenous system for cofactor regeneration.[9][13]
Materials:
-
This compound (Substrate, CAS: 37885-41-9)[14]
-
Recombinant E. coli cells expressing a suitable KRED (e.g., from Lactobacillus kefiri or a commercially available KRED screening kit)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (Co-substrate/Co-solvent)
-
Glucose (for cofactor regeneration, optional)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Reaction vessel (e.g., baffled flask)
-
Rotary evaporator
-
Chiral HPLC or GC for analysis
Step-by-Step Protocol:
-
Cell Preparation: Cultivate the recombinant E. coli strain according to standard protocols. Harvest the cells in their late-logarithmic or early-stationary phase by centrifugation (e.g., 5000 x g for 10 min at 4°C). Wash the cell pellet once with 100 mM potassium phosphate buffer (pH 7.0) and resuspend in the same buffer to a final concentration of 50-100 g/L wet cell weight.
-
Reaction Setup: In a baffled flask, add the cell suspension. To this, add isopropanol to a final concentration of 5-10% (v/v). This serves as both a co-solvent to improve substrate solubility and the co-substrate for cofactor regeneration.
-
Substrate Addition: Dissolve this compound in a minimal amount of isopropanol and add it to the reaction mixture to a final concentration of 10-50 mM. Higher concentrations may lead to substrate inhibition; optimization is recommended.
-
Bioreduction: Place the flask in a shaking incubator at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate mixing and aeration. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Work-up and Analysis:
-
Quench the reaction by adding an equal volume of ethyl acetate to the aliquot and vortexing thoroughly.
-
Centrifuge to separate the layers.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the sample by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess (ee%) of the product.
-
-
Purification (Preparative Scale): Once the reaction reaches completion, centrifuge the entire mixture to remove the cells. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH)
This protocol employs a well-established Noyori-type catalyst, RuCl--INVALID-LINK--, for the asymmetric transfer hydrogenation of the substrate. This method is highly efficient and provides access to the (R)-alcohol. For the (S)-alcohol, the corresponding (R,R)-TsDPEN catalyst would be used.[15]
Materials:
-
This compound (Substrate)
-
RuCl--INVALID-LINK-- (Catalyst)
-
Isopropanol (Anhydrous, Hydrogen Source and Solvent)
-
Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (Base/Activator)
-
Inert gas (Nitrogen or Argon)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Temperature-controlled reaction vessel with magnetic stirring
-
Standard glassware for extraction and work-up
-
Rotary evaporator
-
Chiral HPLC or GC for analysis
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble the reaction glassware and ensure it is dry. Purge the system with an inert gas (Nitrogen or Argon).
-
Catalyst Activation: In the reaction vessel under an inert atmosphere, dissolve RuCl--INVALID-LINK-- (e.g., 0.005 mol%) in anhydrous isopropanol. Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.05 mol%). Stir the mixture at room temperature for 15-20 minutes. This step generates the active ruthenium-hydride species.
-
Reaction Initiation: Add this compound (1.0 equivalent) to the activated catalyst solution. The substrate-to-catalyst ratio (S/C) can range from 1000 to 10,000.
-
Hydrogen Transfer: Heat the reaction mixture to a suitable temperature, typically between 40-60°C. Isopropanol serves as both the solvent and the hydrogen source. Monitor the reaction progress by chiral HPLC or GC. Reactions are often complete within a few hours.
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the isopropanol under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: The resulting crude 1-(2',4'-dichlorophenyl)propan-1-ol can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched product.
Data Presentation & Performance Comparison
The following table summarizes typical performance data for the two methodologies, based on literature for structurally similar substrates.[16][17] Actual results may vary and require optimization for this compound.
| Parameter | Protocol 1: Biocatalysis (Whole-Cell KRED) | Protocol 2: Chemo-catalysis (ATH with Ru-TsDPEN) |
| Catalyst | Recombinant E. coli expressing KRED | RuCl--INVALID-LINK-- |
| Typical S/C Ratio | N/A (uses cell mass) | 1,000 - 10,000 |
| Solvent | Aqueous buffer (pH ~7) | Isopropanol |
| H-Source | Isopropanol | Isopropanol |
| Temperature | 25-37°C | 40-80°C |
| Reaction Time | 4-24 hours | 1-8 hours |
| Typical Conversion | >95% | >99% |
| Typical ee% | >99% | >98% |
| Key Advantages | High selectivity, mild conditions, "green" | High efficiency, broad substrate scope, predictable |
| Key Challenges | Substrate inhibition, cell viability | Catalyst cost, air/moisture sensitivity |
Conclusion
Both biocatalytic and chemo-catalytic approaches offer highly effective and stereoselective pathways for the synthesis of chiral 1-(2',4'-dichlorophenyl)propan-1-ol from this compound. The choice of method will be guided by the specific requirements of the project. Whole-cell biocatalysis provides an environmentally benign route with exceptional enantioselectivity under mild conditions, making it attractive for large-scale, sustainable manufacturing. Asymmetric transfer hydrogenation, while requiring more stringent reaction conditions and air-sensitive catalysts, offers a rapid, highly efficient, and predictable alternative that is readily adaptable to a wide range of substrates. The protocols and data presented herein serve as a robust starting point for researchers to develop and optimize this critical asymmetric reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 5. rua.ua.es [rua.ua.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones | MDPI [mdpi.com]
- 14. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
The Synthetic Versatility of 2',4'-Dichloropropiophenone: A Guide to Key Reactions for Pharmaceutical and Research Applications
Introduction
2',4'-Dichloropropiophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse array of organic molecules.[1][2][3][4][5] Its chemical structure, featuring a propiophenone core with two chlorine substituents on the phenyl ring, provides a unique combination of reactive sites that can be selectively targeted to build molecular complexity. This application note provides a detailed exploration of the reactivity of this compound with a focus on reactions of significant interest to researchers and professionals in drug discovery and development. We will delve into the mechanistic underpinnings of these transformations, provide experimentally validated protocols, and offer insights into the practical aspects of these synthetic procedures.
The primary utility of this compound lies in its role as a precursor for the synthesis of various biologically active compounds, including substituted cathinones, which are of interest in neuroscience research.[6][7][8][9] The reactions discussed herein, such as α-halogenation and subsequent nucleophilic substitutions, are fundamental transformations that unlock the potential of this versatile building block.
α-Bromination: A Gateway to Functionalization
The introduction of a bromine atom at the α-position to the carbonyl group of this compound is a critical first step in many synthetic pathways. This transformation yields 2-bromo-1-(2,4-dichlorophenyl)propan-1-one, a highly valuable intermediate.[10] The presence of the α-bromo group activates the molecule for subsequent nucleophilic substitution reactions.
Mechanistic Rationale
The α-bromination of ketones like this compound typically proceeds through an acid-catalyzed enolization mechanism. In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent deprotonation at the α-carbon leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition reaction to yield the α-brominated ketone and hydrogen bromide.
The reaction is often carried out in a chlorinated solvent like dichloromethane or chloroform.[11][12] A catalytic amount of a Lewis acid, such as anhydrous aluminum chloride, can be employed to enhance the rate of enolization.[12] Alternatively, the reaction can be performed in the presence of a small amount of hydrobromic acid.[6]
Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
This protocol is a composite method adapted from established procedures for the α-bromination of similar propiophenones.[11][12][13]
Materials:
-
This compound
-
Bromine
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous Aluminum Chloride (optional, catalytic amount) or Hydrobromic acid (48% aqueous solution, one drop)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a catalytic amount of anhydrous aluminum chloride or a single drop of 48% hydrobromic acid to the stirred solution.[6][12]
-
Prepare a solution of bromine (1.0-1.1 eq) in dichloromethane in the dropping funnel.
-
Slowly add the bromine solution dropwise to the cooled and stirred solution of this compound. Maintain the temperature between 0-10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction should be protected from light.[6]
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid (HBr).
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.[12] The product can be further purified by recrystallization if necessary.
Table 1: Key Parameters for α-Bromination
| Parameter | Value/Condition | Rationale |
| Solvent | Dichloromethane or Chloroform | Inert solvent that dissolves both reactants. |
| Temperature | 0-10 °C (during addition) | Controls the reaction rate and minimizes side reactions. |
| Catalyst | Anhydrous AlCl₃ or HBr (catalytic) | Facilitates the formation of the enol intermediate. |
| Stoichiometry | Bromine (1.0-1.1 eq) | A slight excess of bromine ensures complete conversion. |
| Work-up | NaHCO₃ wash | Neutralizes acidic byproducts. |
Workflow for α-Bromination of this compound
Caption: Workflow for the synthesis of 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.
Nucleophilic Substitution with Amines: Synthesis of Substituted Cathinones
The α-bromo ketone produced in the previous step is a versatile electrophile for the synthesis of a wide range of compounds, most notably substituted cathinones.[6] These compounds are of significant interest in medicinal chemistry and neuropharmacology due to their structural similarity to naturally occurring psychoactive alkaloids.[6][7][9]
General Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism where the amine acts as a nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. The choice of amine determines the final structure of the substituted cathinone. Both primary and secondary amines can be used in this reaction.
Experimental Protocol: General Procedure for the Synthesis of 2-(dialkylamino)-1-(2,4-dichlorophenyl)propan-1-one derivatives
This generalized protocol is based on procedures reported for the synthesis of various chloro-cathinones.[6]
Materials:
-
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
-
Desired primary or secondary amine (e.g., dimethylamine, ethylamine, pyrrolidine)
-
Dry Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the crude 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (1.0 eq) in dry THF in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of the desired amine (typically 2-4 eq) in dry THF. For volatile amines like dimethylamine, a commercially available solution in THF can be used.
-
Slowly add the amine solution dropwise to the stirred solution of the α-bromo ketone, maintaining the temperature in the ice bath.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the completion of the reaction.
-
The resulting cathinone free base can be isolated by removing the solvent under reduced pressure.
-
For purification and to obtain a stable salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and precipitated as its hydrochloride salt by the addition of a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane).
-
The precipitated hydrochloride salt can be collected by filtration, washed with a cold non-polar solvent, and dried.
Table 2: Common Amines for Cathinone Synthesis
| Amine | Resulting Cathinone Derivative |
| Dimethylamine | 1-(2,4-dichlorophenyl)-2-(dimethylamino)propan-1-one |
| Ethylamine | 1-(2,4-dichlorophenyl)-2-(ethylamino)propan-1-one |
| Pyrrolidine | 1-(2,4-dichlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one |
Reaction Pathway for Cathinone Synthesis
Caption: General reaction scheme for the synthesis of substituted cathinones.
The Mannich Reaction: An Alternative Route to β-Amino Ketones
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, this compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia.[14][15] This reaction provides a direct route to β-amino ketones, which are also known as Mannich bases.
Mechanistic Overview
The reaction is typically acid-catalyzed and begins with the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of formaldehyde and the amine. The ketone then enolizes, and the enol form attacks the iminium ion in a nucleophilic addition reaction to form the β-amino ketone product.
General Protocol Considerations
A typical procedure involves refluxing the ketone, paraformaldehyde (a source of formaldehyde), and the hydrochloride salt of the amine in a protic solvent like ethanol, often with a catalytic amount of a strong acid like HCl.[16]
Table 3: Components of the Mannich Reaction
| Component | Role | Example |
| Active Hydrogen Compound | Nucleophile (as enol) | This compound |
| Aldehyde | Electrophile precursor | Formaldehyde (from paraformaldehyde) |
| Amine | Nucleophile precursor | Dimethylamine hydrochloride |
Conceptual Diagram of the Mannich Reaction
Caption: Conceptual steps of the Mannich reaction.
Further Reactions and Future Directions
While α-bromination and subsequent amination are the most prominently documented reactions of this compound, its chemical structure allows for other transformations. Further research could explore:
-
Reduction of the carbonyl group: The ketone functionality can be reduced to a secondary alcohol using various reducing agents. This would open up another class of derivatives for biological evaluation.
-
Grignard Reactions: The addition of Grignard reagents to the carbonyl group would lead to the formation of tertiary alcohols, further expanding the molecular diversity accessible from this starting material.
-
Catalytic Dechlorination: Methods for the selective removal of one or both chlorine atoms could be explored to generate other useful propiophenone derivatives.[17][18][19]
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The protocols and mechanistic insights provided in this application note for its α-bromination and subsequent amination to form substituted cathinones offer a solid foundation for researchers in the fields of medicinal chemistry and drug development. The potential for further chemical modifications underscores the continued importance of this compound as a key building block for the synthesis of novel and potentially bioactive molecules.
References
- 1. This compound | 37885-41-9 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. PubChemLite - this compound (C9H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Removal of 2,4-Dichlorophenoxyacetic acid from water and organic by-product minimization by catalytic ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Degradation of 2,4-dichlorophenol by immobilized iron catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of antifungal agents using 2',4'-Dichloropropiophenone
Application Note & Protocol
Topic: Strategic Synthesis of Azole Antifungal Cores from 2',4'-Dichloropropiophenone
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and mycology.
Abstract
The escalating threat of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Azoles, which function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, remain a cornerstone of antifungal therapy.[1][2] This application note provides a detailed protocol for the synthesis of key precursors for imidazole and triazole-based antifungal agents, utilizing this compound as a versatile starting material. We present a robust, two-step synthetic strategy, beginning with the critical α-bromination of the propiophenone backbone to generate a highly reactive electrophilic intermediate. Subsequent nucleophilic substitution with either imidazole or 1,2,4-triazole affords the core chemical scaffolds analogous to those found in potent antifungal drugs like ketoconazole and fluconazole.[3][4][5] This guide emphasizes the causality behind experimental choices, provides self-validating protocols with characterization checkpoints, and outlines essential safety considerations.
Introduction: The Strategic Role of this compound
This compound is an aromatic ketone distinguished by a dichlorinated phenyl ring, a structural motif present in many potent antifungal agents.[6] Its true synthetic value is unlocked by functionalizing the α-carbon of the propiophenone chain. The initial, unactivated ketone is relatively inert. However, through electrophilic substitution at the α-position, we can install a leaving group (e.g., a bromine atom), transforming the molecule into a potent electrophile. This "activated" intermediate, 2-bromo-1-(2,4-dichlorophenyl)propan-1-one, becomes the linchpin for constructing the pharmacologically essential azole-containing side chains.
The overall synthetic approach is a convergent strategy designed for efficiency and adaptability, allowing for the generation of diverse antifungal candidates from a common intermediate.
Figure 1: Overall synthetic strategy for azole antifungal precursors.
Protocol I: α-Bromination of this compound
Causality: The α-bromination is an electrophilic substitution reaction that proceeds via an enol or enolate intermediate. The presence of the carbonyl group acidifies the α-protons, facilitating their removal and the subsequent attack by an electrophilic bromine source like molecular bromine (Br₂). Using an inert solvent like chloroform prevents unwanted side reactions. This step is critical as the resulting α-bromo ketone is a versatile precursor for various nucleophilic substitution reactions.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich, TCI | Starting material. |
| Molecular Bromine (Br₂) | ACS Reagent, ≥99.5% | Fisher Scientific | Highly corrosive and toxic. Handle in a fume hood. |
| Chloroform (CHCl₃), anhydrous | ≥99% | VWR Chemicals | Solvent. Dichloromethane is a suitable alternative. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For quenching and neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic layer. |
| Petroleum Ether | ACS Grade | - | For recrystallization/purification. |
Experimental Protocol
Figure 2: Workflow for the α-bromination of this compound.
Self-Validation:
-
TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.
-
Characterization: The final product, 2-bromo-1-(2,4-dichlorophenyl)propan-1-one, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.
Protocol II: Synthesis of Azole Cores
Causality: This step involves an Sₙ2 (nucleophilic substitution) reaction. The nitrogen atom of the azole ring (imidazole or 1,2,4-triazole) acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.[1][8] The use of a polar aprotic solvent like DMF or Acetonitrile facilitates this reaction, and a mild base like potassium carbonate is required to neutralize the HBr formed, driving the reaction to completion.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one | As synthesized | The key electrophilic intermediate from Protocol I. |
| Imidazole OR 1,2,4-Triazole | ≥99% | The nucleophile. Choose based on the desired antifungal core. |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Mild base to act as a proton scavenger. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Aprotic polar solvent. Acetonitrile is a suitable alternative. |
| Ethyl Acetate & Hexane | HPLC Grade | For extraction and chromatography. |
| Deionized Water | - | For work-up. |
Experimental Protocol
-
Setup: To a solution of the azole (imidazole or 1,2,4-triazole, 1.2 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Addition: Stir the mixture at room temperature for 15 minutes. Then, add a solution of 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (1.0 eq) in a minimal amount of DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the bromo-ketone starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
Figure 3: Reaction schematic for nucleophilic substitution with azoles.
Self-Validation:
-
Yield Calculation: Calculate the percentage yield after purification.
-
Spectroscopic Analysis: Confirm the final product structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the successful incorporation of the azole moiety and the loss of bromine.
Safety & Hazard Management
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
-
Fume Hood: All steps, particularly those involving molecular bromine and volatile organic solvents, must be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
This compound: Harmful if swallowed.[6]
-
Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and can cause severe burns. Handle with extreme caution.
-
Solvents (Chloroform, DMF): Chloroform is a suspected carcinogen. DMF is a reproductive toxin. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
This application note details a reliable and adaptable two-step protocol for synthesizing the foundational cores of imidazole and triazole-based antifungal agents from the readily available precursor, this compound. The strategic activation of the α-carbon via bromination is a key transformation that enables the subsequent introduction of the pharmacologically crucial azole rings. By following these validated procedures, researchers can efficiently generate a library of antifungal precursors for further derivatization and biological screening in the ongoing search for more effective treatments against fungal infections.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ketoconazole analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety: design, synthesis, and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2',4'-Dichloropropiophenone in Human Plasma
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2',4'-Dichloropropiophenone in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.[1][2][3][4] This protocol is ideally suited for researchers, toxicologists, and drug development professionals requiring reliable quantification of this compound in a biological matrix.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[5] Its presence as a potential metabolite, impurity, or environmental contaminant necessitates the development of a reliable analytical method for its detection and quantification in biological matrices. Accurate measurement is critical for pharmacokinetic, toxicokinetic, and safety assessment studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent selectivity, sensitivity, and wide dynamic range. This note provides a comprehensive, step-by-step protocol that guides the user from sample preparation to final data analysis, with a focus on the scientific rationale behind key methodological choices to ensure data integrity and reproducibility.
Analyte Properties
Understanding the physicochemical properties of this compound is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Chemical Structure | 1-(2,4-dichlorophenyl)propan-1-one | PubChem[6] |
| Molecular Formula | C₉H₈Cl₂O | PubChem[6] |
| Molecular Weight | 203.07 g/mol | PubChem[6] |
| CAS Number | 37885-41-9 | NIST[7] |
| Appearance | White to light yellow powder or lump | Tokyo Chemical Industry |
| Solubility | Slightly soluble in water | ChemWhat[8] |
Experimental Design & Rationale
The overall analytical workflow is designed for efficiency, robustness, and high data quality. The major steps include sample extraction, chromatographic separation, and mass spectrometric detection.
Figure 1: Overall analytical workflow from sample receipt to final report generation.
Choice of Sample Preparation: Liquid-Liquid Extraction (LLE)
While protein precipitation (PPT) is a faster technique, it often leaves significant amounts of phospholipids and other matrix components in the final extract, which can lead to ion suppression or enhancement in the MS source.[9][10] For this method, Liquid-Liquid Extraction (LLE) was selected to provide a cleaner sample extract.[11]
-
Rationale: LLE partitions the analyte of interest from the aqueous biological matrix into an immiscible organic solvent based on differential solubility.[11] This process effectively removes non-lipid endogenous components like salts and proteins. Methyl tert-butyl ether (MTBE) is chosen as the extraction solvent due to its good extraction efficiency for moderately non-polar compounds and its low miscibility with water, facilitating clean phase separation.
Selection of Internal Standard (IS)
A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5) is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most accurate correction for analytical variability. If a SIL-IS is unavailable, a structurally similar compound with comparable extraction and ionization properties can be used. For this note, we will proceed assuming the availability of a suitable structural analog IS.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., 2',4'-Dichlorovalerophenone or a stable-isotope labeled analog
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (≥99% purity)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and the IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations. A typical calibration range might be 1-1000 ng/mL. QC samples should be prepared independently at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol: Liquid-Liquid Extraction
Figure 2: Step-by-step liquid-liquid extraction (LLE) protocol for plasma samples.
Step-by-Step Procedure:
-
Pipette 100 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly for 10 seconds.
-
Add 600 µL of MTBE.
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer 500 µL of the upper organic layer into a new, clean tube, avoiding the protein pellet at the interface.
-
Evaporate the solvent to complete dryness in a sample concentrator under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the reconstitution solution (e.g., 50% acetonitrile in water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MS/MS Parameter Optimization
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
-
Rationale for Fragmentation: For this compound (MW 203.07), the protonated molecule [M+H]⁺ will have an m/z of ~204.0. Ketones commonly undergo alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[12] The most likely fragmentation is the loss of the ethyl group (C₂H₅), resulting in a stable acylium ion.
-
Precursor Ion [M+H]⁺: C₉H₉Cl₂O⁺ ≈ m/z 204.0
-
Predicted Product Ion [M+H - C₂H₄]⁺: C₇H₅Cl₂O⁺ ≈ m/z 175.0 (loss of ethene via McLafferty rearrangement is also possible) or [M+H - C₂H₅]⁺: C₇H₄Cl₂O⁺. A more likely fragmentation is the loss of the propionyl group from the ring. Let's re-evaluate. The precursor ion will be m/z 204.0 (for isotopes ³⁵Cl, ³⁵Cl). The most stable fragment is often the dichlorobenzoyl cation, resulting from cleavage of the C-C bond between the carbonyl and the ethyl group. [C₇H₃Cl₂O]⁺ has m/z 173.0. This is a very plausible and stable fragment.
-
Table 3: Optimized MRM Transitions and MS Parameters Note: These values must be empirically determined by infusing a standard solution of the analyte and IS.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 204.0 | 173.0 | 100 | 25 |
| This compound (Qualifier) | 204.0 | 111.0 | 100 | 35 |
| Internal Standard (IS) | TBD | TBD | 100 | TBD |
Method Validation
To ensure the reliability of the data, the method must be validated according to established regulatory guidelines.[13][14] The validation should assess the following parameters:
-
Selectivity and Specificity: Analysis of at least six different sources of blank plasma to ensure no significant interference at the retention time of the analyte and IS.
-
Calibration Curve: Assess the linearity, range, and regression model of the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of three concentrations on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability should be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage in the freezer.
Table 4: Representative Method Validation Acceptance Criteria (ICH M10) [2][15]
| Parameter | Acceptance Criteria |
| Intra- & Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Intra- & Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Factor IS-Normalized | CV ≤15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of baseline |
Conclusion
This application note presents a comprehensive and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes an optimized liquid-liquid extraction technique for effective sample cleanup and leverages the sensitivity and selectivity of tandem mass spectrometry for detection. The detailed validation plan, grounded in authoritative regulatory guidelines, ensures that the method generates high-quality, reproducible data suitable for supporting a wide range of research and drug development applications.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. This compound | 37885-41-9 [chemicalbook.com]
- 6. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. gcms.cz [gcms.cz]
- 10. biotage.com [biotage.com]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: A Robust GC-MS Protocol for the Detection and Identification of 2',4'-Dichloropropiophenone and its Metabolites
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective detection of 2',4'-Dichloropropiophenone and its principal metabolites in biological matrices. This compound is a substituted cathinone, a class of novel psychoactive substances (NPS) that pose significant challenges to forensic and clinical toxicology laboratories. The methodology detailed herein provides a complete workflow, from sample preparation and derivatization to instrumental analysis and data interpretation. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the identification and potential quantification of this compound and its metabolic products.
Introduction
Substituted cathinones, often illicitly marketed as "bath salts," represent a large and evolving class of NPS.[1] Their chemical structures are frequently modified to circumvent existing drug laws, leading to a constant need for adaptable and robust analytical methods. This compound (Figure 1) is a propiophenone derivative, and its detection in biological samples is crucial for both forensic investigations and clinical toxicology.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high specificity and sensitivity.[2] However, the analysis of polar and thermally labile compounds like cathinones and their metabolites can be challenging, often necessitating derivatization to improve their chromatographic and mass spectral properties.[3][4] This protocol addresses these challenges by incorporating an optimized sample preparation and derivatization strategy.
Understanding the metabolism of a parent drug is critical for extending the window of detection and confirming its use.[5] Based on the known metabolic pathways of substituted cathinones, this protocol targets not only the parent compound but also its predicted metabolites, primarily the products of β-ketone reduction and hydroxylation.[6]
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Predicted Metabolic Pathways
The metabolism of substituted cathinones typically involves Phase I and Phase II reactions.[6][7] For this compound, the primary expected metabolic transformations are:
-
β-Ketone Reduction: The ketone group is reduced to a secondary alcohol, forming 1-(2,4-dichlorophenyl)-1-propanol. This is a common metabolic pathway for cathinones.[6]
-
Hydroxylation: Hydroxylation can occur on the propyl side chain or the aromatic ring, although the latter is less common for halogenated rings.
-
Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.[6]
Caption: Predicted metabolic pathway of this compound.
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound and its metabolites in urine.
Materials and Reagents
-
Internal Standard (e.g., Methamphetamine-d5)
-
β-Glucuronidase from Helix pomatia
-
Phosphate buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Ethyl acetate, Dichloromethane, n-Hexane (all HPLC grade)
-
Ammonium hydroxide
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Sample Preparation Workflow
Caption: Workflow for sample preparation and derivatization.
Detailed Sample Preparation Protocol
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 6.8). Add 50 µL of β-glucuronidase solution. Incubate at 55°C for 2 hours to cleave glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 6.8).
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of n-hexane to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[3] After cooling, the sample is ready for GC-MS analysis. Derivatization with a silylating agent like BSTFA is crucial to improve the volatility and thermal stability of the polar metabolites, particularly the hydroxylated forms.[7]
GC-MS Instrumental Parameters
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temp: 100°C, hold for 1 min. Ramp: 15°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Analysis and Interpretation
Identification of the parent compound and its metabolites is based on a combination of retention time and mass spectral data.
Expected Mass Spectra
-
This compound (Parent Drug): The molecular ion (M+) at m/z 202 (and its isotopic peaks at 204 and 206 due to the two chlorine atoms) is expected. Key fragments would likely arise from the cleavage of the ethyl group (M-29) and the dichlorobenzoyl cation (m/z 173/175/177).
-
1-(2,4-dichlorophenyl)-1-propanol (Reduced Metabolite): After derivatization with BSTFA, the trimethylsilyl (TMS) ether will be formed. The mass spectrum will be characterized by the loss of a methyl group from the TMS moiety (M-15) and other characteristic fragments.
-
Hydroxylated Metabolites: Derivatization of hydroxyl groups with BSTFA will result in TMS ethers, leading to characteristic mass spectral fragments that can help identify the site of hydroxylation.
Selected Ion Monitoring (SIM)
For enhanced sensitivity and selectivity, a SIM method can be developed using the characteristic ions for the parent compound and its derivatized metabolites.
| Compound | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |
| This compound | 173 | 175, 202, 204 |
| TMS-derivatized 1-(2,4-dichlorophenyl)-1-propanol | To be determined experimentally | To be determined experimentally |
| TMS-derivatized Hydroxylated Metabolites | To be determined experimentally | To be determined experimentally |
Method Validation
For quantitative applications, the method should be fully validated according to established guidelines.[1][10] Key validation parameters include:
-
Linearity: A calibration curve should be prepared using spiked blank matrix over the desired concentration range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined as the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Precision and Accuracy: Assessed by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process should be determined.
-
Specificity: The ability of the method to differentiate the analytes from endogenous matrix components and other potential interferences should be evaluated.
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the detection of this compound and its expected metabolites. The described workflow, including enzymatic hydrolysis, solid-phase extraction, and chemical derivatization, is designed to be robust and reliable for use in forensic and clinical laboratories. By targeting both the parent compound and its metabolites, this method enhances the confidence in analytical findings and extends the detection window for this emerging psychoactive substance.
References
- 1. 2,4'-Dichlorobenzophenone [webbook.nist.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Fragmentation pathways of dihydro-metabolites of synthetic cathinones by high-resolution mass spectrometry on Orbitrap … [ouci.dntb.gov.ua]
- 6. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions and by-products in 2',4'-Dichloropropiophenone synthesis
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 2',4'-Dichloropropiophenone. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our aim is to empower you to navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my reaction yield of this compound consistently low?
Answer: Low yields in the Friedel-Crafts acylation of m-dichlorobenzene are a common issue stemming from several potential factors. The primary synthesis is an electrophilic aromatic substitution, which, while robust, is sensitive to specific conditions, especially with a deactivated aromatic ring like m-dichlorobenzene.[1]
-
Catalyst Deactivation: Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst, but it is extremely hygroscopic. Any moisture in the reactants or glassware will hydrolyze AlCl₃, rendering it inactive. Furthermore, the ketone product (this compound) is a moderate Lewis base and forms a complex with the AlCl₃ catalyst.[2] This complexation is often irreversible under reaction conditions, meaning the catalyst is consumed stoichiometrically rather than acting purely catalytically. If an insufficient amount of catalyst is used, the reaction will stall. For dihalogenated benzenes, a greater-than-usual amount of catalyst is often required to drive the reaction to completion.[1]
-
Inadequate Reaction Conditions: The two chlorine atoms on the m-dichlorobenzene ring are deactivating. Overcoming this deactivation requires more forcing conditions than the acylation of benzene itself. This typically involves a longer period of heating (e.g., 24 hours) under reflux to ensure the reaction proceeds to completion.[1]
-
Reagent Purity and Stoichiometry: The purity of propanoyl chloride is critical. It is highly reactive and can hydrolyze to propanoic acid if exposed to moisture, which will not participate in the acylation.[3][4] Ensure all reagents are anhydrous and used in the correct molar ratios. A slight excess of the acylating agent and a significant molar excess of the catalyst relative to the limiting reagent (m-dichlorobenzene) are typical.[1]
Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 2',4'-isomer?
Answer: The formation of isomers is dictated by the directing effects of the substituents on the aromatic ring. In m-dichlorobenzene, both chlorine atoms are ortho-, para-directing but also deactivating.
-
Directing Effects: The incoming electrophile (the propanoyl cation) will preferentially add to the positions most activated (or least deactivated) by the chlorine atoms.
-
The C4 position is para to one chlorine and ortho to the other, making it the most electronically favorable site for substitution.
-
The C2 position is ortho to both chlorine atoms, which also makes it an activated site.
-
The C6 position is also ortho to one chlorine.
-
The C5 position is meta to both chlorines and is therefore highly deactivated.
While the 2',4'-isomer is the major product due to the combined directing effects, a minor amount of the 2',6'-isomer can also be formed.[5] Steric hindrance at the C2 position (between two chlorine atoms) generally minimizes substitution at that site.
-
-
Improving Selectivity:
-
Control Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Starting Material Purity: Ensure your starting m-dichlorobenzene is free of o- and p-dichlorobenzene isomers. Acylation of p-dichlorobenzene would yield 2,5-dichloropropiophenone, while acylation of o-dichlorobenzene would primarily yield 3,4-dichloropropiophenone.[5][6]
-
Purification: Careful fractional distillation under reduced pressure is the most effective method to separate the this compound from other isomers and impurities, taking advantage of differences in their boiling points.[1]
-
Question 3: During workup, I'm getting a persistent emulsion when washing the organic layer. How can I resolve this?
Answer: Emulsion formation during the aqueous workup is a frequent problem, typically caused by the hydrolysis of the aluminum chloride-ketone complex. When the reaction mixture is quenched with water or acid, aluminum salts (primarily aluminum hydroxide) precipitate, creating a gelatinous solid that stabilizes oil-in-water emulsions.
-
Quenching Protocol: The key is to perform a careful and controlled quench. Instead of pouring the reaction mixture into water, slowly and carefully pour the mixture over a large amount of crushed ice and dilute hydrochloric acid.[7] The acid helps to keep the aluminum salts soluble as Al³⁺(aq) and prevents the formation of aluminum hydroxide.
-
Breaking the Emulsion: If an emulsion does form, several techniques can be used:
-
Addition of Brine: Wash the emulsified layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Filtration: Sometimes, filtering the entire mixture through a pad of Celite or diatomaceous earth can help break up the emulsion by removing fine particulate matter.
-
Patience and Separation: Allow the mixture to stand for an extended period in a separatory funnel. Sometimes, the layers will separate on their own with time.
-
Question 4: My purified product shows an acidic impurity by titration or spectroscopy (e.g., broad O-H stretch in IR). What is the likely contaminant?
Answer: The most probable acidic contaminant is propanoic acid . This arises from the hydrolysis of the propanoyl chloride reagent, which is highly susceptible to reaction with water.[3][8]
-
Source of Contamination: This can happen if the propanoyl chloride used was old or improperly stored, or if moisture was introduced during the reaction setup. Even trace moisture in the solvent or on the glassware can cause this side reaction.
-
Removal: A standard workup procedure should remove this impurity. Washing the organic layer with a dilute base, such as a 5-10% sodium bicarbonate or sodium hydroxide solution, will deprotonate the carboxylic acid, pulling the resulting carboxylate salt into the aqueous layer.[1][7] This should be followed by a water wash to remove any residual base before drying and distilling the organic layer.
Section 2: Frequently Asked Questions (FAQs)
Question 1: What is the detailed mechanism for the synthesis of this compound?
Answer: The synthesis proceeds via a classic Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction.[9][10] The mechanism involves three main steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propanoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[11]
-
Electrophilic Attack: The electron-rich (though deactivated) m-dichlorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the ring's aromaticity.[11]
-
Deprotonation and Catalyst Complexation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst. However, the newly formed ketone product immediately complexes with AlCl₃, requiring a stoichiometric amount of the catalyst.[2] This complex is broken during the aqueous workup.
Question 2: Is polyacylation a significant side reaction in this synthesis?
Answer: No, polyacylation is not a significant concern in Friedel-Crafts acylation. The propanoyl group (-COC₂H₅) is an electron-withdrawing group, which deactivates the aromatic ring.[12] This deactivation makes the product, this compound, significantly less reactive than the starting material, m-dichlorobenzene. Therefore, a second acylation reaction is highly unfavorable under normal reaction conditions.[13][14][15] This is a key advantage of acylation over Friedel-Crafts alkylation, where the added alkyl group activates the ring and often leads to polyalkylation.[16]
Question 3: What are the key safety precautions when performing this synthesis?
Answer: Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Anhydrous Aluminum Chloride (AlCl₃): This is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It should be handled in a fume hood, away from moisture, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Propanoyl Chloride: This is a corrosive and lachrymatory liquid with a pungent odor. It also reacts with water to produce HCl gas. All handling should be done in a well-ventilated fume hood.[8]
-
m-Dichlorobenzene: This is a toxic and environmentally hazardous compound. Avoid inhalation and skin contact.
-
Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. This must be done slowly, with adequate cooling (ice bath), and in a fume hood.
Section 3: Protocols and Data
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value/Reagent | Molar Ratio (Typical) | Purpose | Reference |
| Aromatic Substrate | m-Dichlorobenzene | 1.0 | Starting material | [1] |
| Acylating Agent | Propanoyl Chloride | ~1.8 | Source of the acyl group | [1] |
| Catalyst | Anhydrous Aluminum Chloride | ~4.4 | Lewis acid to generate acylium ion | [1] |
| Solvent | Carbon Disulfide (CS₂) | - | Reaction medium | [1] |
| Temperature | Reflux (~46 °C for CS₂) | - | To provide activation energy | [1] |
| Reaction Time | 24 hours | - | To ensure completion with a deactivated ring | [1] |
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and should be performed by trained personnel with appropriate safety measures.[1]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add m-dichlorobenzene (0.27 mol) and propanoyl chloride (0.50 mol) dissolved in 300 mL of carbon disulfide.
-
Catalyst Addition: Begin stirring the solution and refluxing gently on a steam bath. Through the addition funnel, add anhydrous aluminum chloride (1.20 moles) portion-wise over approximately 10 minutes. The evolution of HCl gas will be observed.
-
Reaction: Continue heating and stirring under reflux for 24 hours.
-
Workup: Proceed to Protocol 2 for quenching and purification.
Protocol 2: Workup and Purification
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture over a large volume of crushed ice containing concentrated hydrochloric acid. Perform this step in a fume hood due to vigorous HCl evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If a solvent like carbon disulfide was used, it can be removed by distillation, and the residue can be extracted with a different solvent like toluene.[17] Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 118-120 °C at 5 mm Hg.[1]
Section 4: Visual Diagrams
Caption: Mechanism of this compound Synthesis.
Caption: Troubleshooting Workflow for Low Reaction Yield.
Caption: Regioselectivity in the Acylation of m-Dichlorobenzene.
Section 5: References
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--
-
Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(8), 1610. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). This compound. Retrieved from --INVALID-LINK--
-
Save My Exams. (n.d.). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 21.4: Chemistry of Acid Halides. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions. Retrieved from --INVALID-LINK--
-
JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from --INVALID-LINK--
-
LabXchange. (n.d.). Friedel-Crafts Acylation and Alkylation. Retrieved from --INVALID-LINK--
-
Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2452-2455. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides. Retrieved from --INVALID-LINK--
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from --INVALID-LINK--
-
Google Patents. (2010). CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 12. LabXchange [labxchange.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2',4'-Dichloropropiophenone
Welcome to the technical support center for the synthesis of 2',4'-Dichloropropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.
Understanding the Core Synthesis: Friedel-Crafts Acylation
The primary industrial and laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4][5] The catalyst's role is to generate a highly reactive acylium ion from the propanoyl chloride, which then attacks the electron-rich 1,3-dichlorobenzene ring.[3][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
In-depth Explanations:
-
Moisture Contamination: The Lewis acid catalyst, anhydrous AlCl₃, is extremely sensitive to moisture.[8] Any water present in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive and significantly reducing your yield.[9] It is imperative to use flame-dried glassware, anhydrous solvents, and freshly opened or properly stored anhydrous AlCl₃.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of AlCl₃. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[8][10] This complex is typically broken during the aqueous workup.[10] A molar ratio of AlCl₃ to propanoyl chloride of at least 1.1:1 is recommended, and in some literature, even higher ratios are used to drive the reaction to completion.[2]
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
1,3-Dichlorobenzene: Impurities in this starting material can lead to the formation of undesired side products.
-
Propanoyl Chloride: This acylating agent can hydrolyze over time to form propanoic acid and HCl, especially if exposed to atmospheric moisture.[11][12][13] Propanoic acid can inhibit the reaction. Always use freshly distilled or a new bottle of propanoyl chloride.
-
-
Suboptimal Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.[2][14] However, excessively high temperatures can promote side reactions and decomposition. A common procedure involves refluxing the reaction mixture.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.
Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
The formation of isomers is a common issue in the Friedel-Crafts acylation of substituted benzenes. In the case of 1,3-dichlorobenzene, the two chlorine atoms are ortho, para-directing but also deactivating. The primary substitution product is the desired 2,4-isomer. However, the formation of the 2,6-isomer is also possible.[1]
Strategies to Enhance Regioselectivity:
| Strategy | Rationale |
| Lower Reaction Temperature | Lowering the temperature can sometimes favor the thermodynamically more stable product, potentially increasing the ratio of the desired 2,4-isomer. |
| Choice of Solvent | The polarity of the solvent can influence the regioselectivity. Less polar solvents like carbon disulfide or dichloroethane are commonly used.[2] |
| Controlled Addition of Reagents | Slow, controlled addition of the propanoyl chloride to the mixture of 1,3-dichlorobenzene and AlCl₃ can help maintain a low concentration of the electrophile, which may favor the formation of the desired isomer. |
Q3: The reaction mixture becomes a thick, un-stirrable sludge. What is causing this and how can I prevent it?
This is a common physical manifestation of the reaction. The formation of the aforementioned complex between the product ketone and AlCl₃ often results in a solid precipitate.[10]
Solutions:
-
Adequate Solvent Volume: Ensure you are using a sufficient volume of an appropriate solvent (e.g., carbon disulfide, nitrobenzene, or 1,2-dichloroethane) to maintain a stirrable slurry.[1][2]
-
Mechanical Stirring: For larger-scale reactions, a robust mechanical stirrer is often necessary to ensure efficient mixing of the heterogeneous mixture.
-
Reverse Addition: In some cases, adding the AlCl₃ portion-wise to the solution of 1,3-dichlorobenzene and propanoyl chloride can help manage the viscosity.
Detailed Experimental Protocol
This protocol is a synthesized example based on established procedures and best practices.[2]
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel, flame-dried
-
Magnetic stirrer and stir bar (or mechanical stirrer)
-
Heating mantle
-
1,3-Dichlorobenzene (anhydrous)
-
Propanoyl chloride (freshly distilled or new)
-
Anhydrous aluminum chloride (freshly opened or properly stored)
-
Carbon disulfide (or 1,2-dichloroethane), anhydrous
-
Ice, water, and concentrated hydrochloric acid for workup
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with a magnetic stirrer, reflux condenser (with drying tube), and an addition funnel. Ensure the entire apparatus is under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: To the flask, add anhydrous aluminum chloride (1.2 moles) and anhydrous carbon disulfide (300 mL).
-
Reactant Addition: In the addition funnel, prepare a solution of 1,3-dichlorobenzene (0.27 moles) and propanoyl chloride (0.50 moles).
-
Reaction Initiation: Begin stirring the AlCl₃ suspension and slowly add the solution from the addition funnel over 10-15 minutes. The reaction is exothermic, and hydrogen chloride gas will evolve.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for several hours (e.g., 24 hours).[2] Monitor the reaction's progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., carbon disulfide) two more times.
-
Combine the organic layers and wash sequentially with dilute HCl, water, 5% sodium bicarbonate solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[2][15]
Reaction Mechanism Visualization
Caption: The three key steps in the Friedel-Crafts acylation mechanism for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of your product, and to identify any byproducts, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the purity of the final product and identifying any isomeric byproducts or unreacted starting materials.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the ketone carbonyl group (C=O) around 1690 cm⁻¹.
By understanding the chemical principles behind the synthesis of this compound and by adopting a systematic approach to troubleshooting, you can significantly improve your yields and obtain a high-purity product essential for further research and development.
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. savemyexams.com [savemyexams.com]
- 12. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 13. youtube.com [youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. labproinc.com [labproinc.com]
- 16. epa.gov [epa.gov]
Purification of crude 2',4'-Dichloropropiophenone by recrystallization or chromatography
Welcome to the technical support guide for the purification of crude 2',4'-Dichloropropiophenone. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound by recrystallization and column chromatography.
Introduction
This compound is a chemical intermediate whose purity is critical for the success of subsequent synthetic steps. The crude product, often synthesized via a Friedel-Crafts acylation of 1,3-dichlorobenzene, typically contains unreacted starting materials, isomeric byproducts, and residual catalyst, all of which can interfere with downstream applications. This guide offers detailed protocols and troubleshooting advice to address the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route. For a typical Friedel-Crafts acylation, common impurities include:
-
Unreacted Starting Materials: 1,3-dichlorobenzene and propionyl chloride or propionic anhydride.
-
Isomeric Byproducts: Small amounts of other dichloropropiophenone isomers may be formed.
-
Residual Catalyst: Hydrolyzed Lewis acids (e.g., aluminum chloride) may be present.[1]
-
Polyacylated Products: Although less common for acylation, there is a possibility of further reaction on the aromatic ring.
Q2: How do I choose between recrystallization and chromatography for purification?
A2: The choice between recrystallization and chromatography depends on the scale of your purification, the nature of the impurities, and the desired final purity.
-
Recrystallization is often more suitable for large-scale purifications where the impurities have significantly different solubility profiles from the desired product. It is a more cost-effective and less labor-intensive method for removing small amounts of impurities from a crystalline solid.
-
Column chromatography is ideal for separating complex mixtures of compounds with similar polarities and for small-scale purifications where high purity is paramount. It offers greater resolving power than recrystallization.[2][3]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to light yellow crystalline solid or powder.[4] A significant deviation from this appearance may indicate the presence of impurities.
Purification by Recrystallization: Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[5]
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Insufficient solvent has been added. | - Test the solubility of a small sample in various solvents to find one in which it is soluble when hot and sparingly soluble when cold.- Add more hot solvent in small portions until the solid dissolves. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Try to purify the crude material by another method (e.g., chromatography) first. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Crystals form too quickly, potentially trapping impurities. | - The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocol: Recrystallization of this compound
Based on the properties of similar aromatic ketones, an ethanol/water solvent system is a good starting point for the recrystallization of this compound.[6][7]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Purification by Column Chromatography: Troubleshooting Guide
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2] For this compound, a normal-phase silica gel column is typically employed.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | - The solvent system (eluent) is not optimized.- The column was not packed properly.- The column was overloaded with the crude mixture. | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.[8][9]- Ensure the silica gel is packed uniformly to avoid channeling.- Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio by weight). |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound elutes too quickly (with the solvent front). | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Streaking or tailing of the compound band. | - The compound is interacting too strongly with the silica gel.- The compound is not very soluble in the eluent. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol in a dichloromethane eluent) to reduce tailing.- Ensure the compound is fully dissolved before loading it onto the column. |
Experimental Protocol: Column Chromatography of this compound
A standard flash chromatography setup with silica gel is recommended. The choice of eluent is crucial and should be determined by preliminary TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for eluent (e.g., hexane, ethyl acetate, dichloromethane)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for an aromatic ketone like this compound is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[10][11] The ideal solvent system will give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If a gradient elution is necessary, gradually increase the polarity of the eluent to elute the more polar impurities after the desired product has been collected.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. brainly.com [brainly.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 2',4'-Dichloropropiophenone Synthesis
Welcome to the technical support center dedicated to the synthesis of 2',4'-Dichloropropiophenone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or industrial scale. The scale-up of chemical reactions is rarely a linear process, often presenting unforeseen challenges that can impact yield, purity, and safety.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific hurdles encountered during the scale-up of this compound production.
Reaction Overview: The Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[3] In this electrophilic aromatic substitution reaction, 1,3-dichlorobenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5] The catalyst activates the propionyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich dichlorobenzene ring to form the desired ketone.[6][7]
Reaction Scheme:
-
Reactants: 1,3-Dichlorobenzene, Propionyl Chloride
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Product: this compound
-
Byproduct: Hydrogen Chloride (HCl)
While straightforward in principle, the dihalogenated benzene substrate is deactivated, making the reaction conditions more demanding than for simple aromatic hydrocarbons. This often requires a higher catalyst load and longer reaction times.[4]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the primary role of aluminum chloride in this reaction?
A1: Aluminum chloride is a strong Lewis acid that serves as the catalyst. It complexes with the propionyl chloride, facilitating the departure of the chloride ion and generating a highly reactive acylium ion (CH₃CH₂CO⁺).[7] This electrophile is necessary to overcome the deactivating effect of the two chlorine atoms on the benzene ring and drive the electrophilic aromatic substitution. Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is required.[3]
Q2: What are the major safety concerns associated with this reaction at scale?
A2: The primary safety concerns are:
-
Violent Reactivity of AlCl₃: Anhydrous aluminum chloride reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[8][9] Strict moisture control is critical.
-
Corrosivity: HCl gas is highly corrosive to skin, eyes, and respiratory tissues.[10][11] The reaction and work-up should be conducted in a well-ventilated area with appropriate acid scrubbers.
-
Thermal Runaway: The Friedel-Crafts acylation is exothermic. On a large scale, inefficient heat removal can lead to a rapid increase in temperature and pressure, known as thermal runaway, which poses a significant explosion risk.[12][13][14]
-
Hazardous Reagents: Propionyl chloride is a corrosive and flammable liquid. 1,3-Dichlorobenzene is a harmful organic compound. Appropriate personal protective equipment (PPE) must be worn.[11]
Q3: Why is scaling up this specific reaction particularly challenging?
A3: Scaling up presents several challenges beyond the inherent safety risks:
-
Heat and Mass Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.[1] Inefficient mixing can also lead to localized "hot spots" and concentration gradients, promoting side reactions.
-
Reagent Addition Control: The rate of addition of reagents, particularly AlCl₃ and propionyl chloride, becomes a critical parameter to control the reaction exotherm.
-
Work-up and Quenching: Quenching the reaction by adding the reaction mixture to water/ice is highly exothermic and generates large volumes of HCl gas. At scale, this step must be carefully engineered to manage the heat and gas evolution.
-
Waste Generation: The reaction generates a significant amount of acidic aqueous waste containing aluminum salts, which requires appropriate treatment and disposal.[1]
Q4: What are the most common impurities I should expect?
A4: Common impurities include unreacted starting materials, isomeric byproducts (such as 2',6'- or 3',5'-dichloropropiophenone) due to incomplete regioselectivity, and polysubstituted products. Oxidation products can also form, leading to discoloration of the final product.
In-Depth Troubleshooting Guide
This guide provides solutions to specific problems encountered during the scale-up of the this compound synthesis.
Problem 1: Low Yield and Incomplete Conversion
Question: My reaction yield is significantly lower at pilot scale compared to the lab, and HPLC analysis shows a high percentage of unreacted 1,3-dichlorobenzene. What are the likely causes?
Answer: This is a common scale-up issue stemming from several potential factors related to reaction kinetics and physical conditions.
Causality & Troubleshooting Steps:
-
Moisture Contamination: Anhydrous aluminum chloride is extremely sensitive to moisture. Even trace amounts of water will consume the catalyst, rendering it inactive.[8][9]
-
Solution: Ensure all reagents and solvents are thoroughly dried before use. The reactor must be purged with an inert gas (e.g., nitrogen) to create an anhydrous atmosphere.
-
-
Insufficient or Inefficient Mixing: At a larger scale, agitation becomes more critical. Poor mixing can lead to localized areas of low catalyst concentration, effectively stalling the reaction in parts of the reactor.
-
Solution: Evaluate the reactor's agitation system. Ensure the impeller design and speed are sufficient to maintain a homogeneous suspension of the AlCl₃ catalyst. Consider installing baffles to improve mixing efficiency.
-
-
Suboptimal Temperature Profile: The reaction may require a specific temperature profile to proceed efficiently. A temperature that is too low can result in slow kinetics, while a temperature that is too high can promote side reactions.
-
Solution: Implement strict temperature control using a jacketed reactor with a reliable heating/cooling system. Monitor the internal reaction temperature, not just the jacket temperature. A controlled heating ramp after the initial addition may be necessary to drive the reaction to completion.[15][16]
-
-
Catalyst Deactivation/Complexation: The ketone product forms a strong complex with AlCl₃, effectively removing it from the catalytic cycle.[3] If the stoichiometry is not carefully controlled, there may not be enough free catalyst to complete the reaction.
Problem 2: Thermal Runaway and Poor Exotherm Control
Question: During the addition of aluminum chloride, we observed a rapid and uncontrolled temperature spike, forcing an emergency shutdown. How can we prevent this thermal runaway risk?
Answer: Thermal runaway is a critical safety hazard in Friedel-Crafts acylations.[13][14] It occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.
Causality & Mitigation Strategies:
-
Rapid Reagent Addition: Adding the catalyst or acylating agent too quickly is the most common cause of an uncontrolled exotherm.
-
Solution: Implement a slow, controlled addition of the aluminum chloride (as a solid or slurry) or the propionyl chloride (as a liquid) to the reaction mixture. Use a dosing pump for liquids and a screw feeder for solids to ensure a consistent rate. The addition should be tied to the internal temperature, pausing if it exceeds a set safety limit.
-
-
Inadequate Cooling Capacity: The cooling system that was sufficient for a lab-scale flask may be inadequate for a large reactor.
-
Solution: Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the reaction's heat flow. Ensure the reactor's cooling system can handle the maximum heat output. Consider using a lower temperature coolant.
-
-
Use of a Diluent: Running the reaction at a higher concentration to improve throughput can drastically increase the thermal risk.
-
Solution: Use an inert, high-boiling solvent (like dichlorobenzene itself, if used in excess, or another suitable solvent) to increase the thermal mass of the system. This provides a larger heat sink to absorb the energy released, moderating temperature changes.
-
Problem 3: Difficult Work-up and Phase Separation
Question: During the quenching step, we are experiencing violent gas evolution and the formation of a stable emulsion, making the extraction and isolation of the product extremely difficult. What can be done to improve the work-up?
Answer: The work-up of a Friedel-Crafts reaction is notoriously challenging at scale due to the hydrolysis of the aluminum chloride-ketone complex.
Causality & Procedural Improvements:
-
Uncontrolled Quenching: Adding the reaction mass to water or vice-versa without control leads to a violent exotherm and massive HCl evolution.
-
Solution (Reverse Quench): The safest method is a "reverse quench," where the reaction mixture is slowly added to a pre-chilled mixture of ice and concentrated hydrochloric acid. The acid helps to break up the aluminum complexes and keep the aluminum salts dissolved in the aqueous phase.
-
-
Formation of Aluminum Hydroxide: If the quench is performed with water alone, the pH can rise, leading to the precipitation of gelatinous aluminum hydroxide, which stabilizes emulsions.
-
Solution: Maintain a low pH (pH < 2) throughout the quench and extraction process by using aqueous HCl. This ensures aluminum remains in its soluble Al³⁺ form.
-
-
Solvent Choice: The choice of extraction solvent can influence phase separation.
-
Solution: Select a solvent with a significantly different density from water and low mutual solubility. After extraction, a wash with a brine solution (saturated NaCl) can help to break emulsions and remove residual water from the organic layer.
-
Data Summary and Protocols
Table 1: Typical Reaction Parameters - Lab vs. Scale-Up
| Parameter | Laboratory Scale (e.g., 500 mL) | Pilot Scale (e.g., 50 L) | Key Considerations for Scale-Up |
| 1,3-Dichlorobenzene | 1.0 eq | 1.0 eq | Ensure purity and dryness. Can be used as a limiting reagent or as a solvent. |
| Propionyl Chloride | 1.1 - 1.2 eq | 1.05 - 1.15 eq | Purity is critical. Addition rate must be controlled. |
| Aluminum Chloride | 1.2 - 1.5 eq | 1.1 - 1.3 eq | Must be anhydrous. Addition rate and method (solid vs. slurry) are critical for thermal control. |
| Solvent | Carbon Disulfide, Dichloromethane | Excess 1,3-Dichlorobenzene, Dichlorobenzene | Higher boiling point solvents are preferred for better temperature control. |
| Temperature | Reflux (46°C for CS₂) | 50 - 95°C | Requires precise control with jacketed reactor. Higher temp may be needed to drive reaction.[15][16] |
| Addition Time | 10 - 30 minutes | 2 - 6 hours | Slow, controlled addition is paramount for safety and selectivity. |
| Reaction Time | 4 - 24 hours | 6 - 30 hours | Monitor by in-process controls (e.g., HPLC, GC) to determine completion. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer (e.g., PBT, Rushton) | Essential for heat/mass transfer and keeping AlCl₃ suspended. |
Experimental Protocol: Laboratory Scale Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel with appropriate safety precautions.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas scrubber (to neutralize HCl), and a nitrogen inlet.
-
Charging: Under a positive pressure of nitrogen, charge the flask with 1,3-dichlorobenzene (e.g., 0.25 mol) and carbon disulfide (150 mL).
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Catalyst Addition: While stirring, add anhydrous aluminum chloride (e.g., 0.33 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reagent Addition: Add propionyl chloride (e.g., 0.27 mol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 46°C) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice (300 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid or low-melting solid.[4][17]
Visual Diagrams and Workflows
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Diagram 3: Thermal Runaway Risk Management
Caption: Key causes of thermal runaway and the corresponding mitigation strategies.
References
- 1. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 2. kinampark.com [kinampark.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. LCSS: ALUMINUM TRICHLORIDE [web.stanford.edu]
- 9. nj.gov [nj.gov]
- 10. study.com [study.com]
- 11. carlroth.com [carlroth.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Research Progress on Thermal Runaway Warning Methods and Fire Extinguishing Technologies for Lithium-Ion Batteries [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]
- 17. labproinc.com [labproinc.com]
Technical Support Center: Purification of 2',4'-Dichloropropiophenone
Welcome to the technical support center for the purification of commercial-grade 2',4'-Dichloropropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity material for their experiments. We will explore common issues and provide detailed, field-proven protocols to address them, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial-grade this compound?
Commercial this compound, often synthesized via a Friedel-Crafts acylation of m-dichlorobenzene, typically has a purity of 97% or higher.[1] However, several process-related impurities can be present. Understanding these is the first step in selecting an appropriate purification strategy.
-
Isomeric Impurities: The primary challenge in purification is often the presence of other dichloropropiophenone isomers. Due to the directing effects of the chlorine atoms on the benzene ring, acylation can sometimes yield small quantities of isomers such as 3',4'-dichloropropiophenone or 2',6'-dichloropropiophenone.[2] These isomers have very similar physical properties, making them difficult to separate.
-
Unreacted Starting Materials: Residual amounts of m-dichlorobenzene and propionyl chloride or its hydrolysis product, propionic acid, may remain.
-
Solvent and Catalyst Residues: Depending on the synthetic route, residual solvents like carbon disulfide or nitrobenzene, and traces of the Lewis acid catalyst (e.g., aluminum chloride) may be present.[3]
-
Degradation Products: this compound can be susceptible to degradation under certain conditions, such as high heat or exposure to light, leading to the formation of colored impurities or other byproducts.[4][5][6]
Q2: My initial analysis (GC/HPLC) of the commercial material shows a purity of ~97% and several small peaks. What is the most direct method to increase the purity to over 99% for preliminary studies?
For a significant purity enhancement from ~97% to >99%, low-temperature recrystallization is the most efficient and scalable method. The principle relies on the subtle differences in solubility between the desired product and impurities in a selected solvent system at varying temperatures. This compound is a low-melting solid or high-boiling liquid, making this technique highly effective.
The causality behind this choice is that crystallization is an equilibrium process that favors the incorporation of the most abundant and geometrically compatible molecule (your product) into the crystal lattice, effectively excluding the less abundant and differently shaped impurity molecules into the solvent phase.
Workflow for Purification Strategy Selection
The choice of purification method depends on the initial purity of the starting material and the target purity required for your application. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for purifying this compound.
Protocol & Troubleshooting Guide 1: Low-Temperature Recrystallization
This protocol is designed to effectively remove most common impurities. The key is selecting a solvent in which the product is moderately soluble at room temperature but highly soluble when heated, and sparingly soluble at low temperatures (-20°C to 0°C).
Experimental Protocol
-
Solvent Selection: Begin by testing solvents. Methanol, ethanol, or a hexane/ethyl acetate mixture are excellent starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 10.0 g) in a minimum amount of warm solvent (e.g., methanol at ~40°C). Stir until the solution is homogeneous.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w), and gently heat for 10-15 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath, and then transfer to a -20°C freezer for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Solvent Selection Guide
| Solvent System | Suitability for Recrystallization | Key Considerations |
| Methanol/Ethanol | Excellent | Good solubility differential. Can sometimes form solvates. |
| Isopropanol | Good | Less volatile than methanol, allowing for slower crystal growth. |
| Hexane/Ethyl Acetate | Very Good | Allows for fine-tuning of polarity to optimize solubility. |
| Water | Unsuitable | Product is immiscible and insoluble. |
Troubleshooting Recrystallization
| Issue | Probable Cause | Solution |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Add a small amount of additional solvent. Ensure the dissolution temperature is below the product's melting point. Consider a different solvent system. |
| No Crystals Form | Solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous batch. |
| Poor Recovery | Too much solvent was used; crystals are too soluble even at low temperatures. | Reduce the initial volume of solvent used. Use a co-solvent system where the product is less soluble (e.g., add a small amount of water to an ethanol solution). |
Q3: When is vacuum distillation the preferred method of purification?
Vacuum distillation is particularly effective when the primary impurities are non-volatile solids or liquids with significantly different boiling points from this compound. The technique lowers the boiling point of the compound, which is crucial for preventing thermal degradation that can occur at atmospheric pressure.[3]
A published synthesis describes the distillation of this compound at 118-120°C at a pressure of 5 mm Hg.[3] This provides an excellent starting point for process optimization.
Protocol & Troubleshooting Guide 2: Vacuum Distillation
Experimental Protocol
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer or boiling chips in the distillation flask to prevent bumping.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect three fractions:
-
Fore-run: A small initial fraction containing volatile impurities.
-
Main Fraction: Collect the product at its characteristic boiling point and pressure (e.g., 118-120°C at 5 mm Hg).[3]
-
Residue: High-boiling impurities and decomposition products left in the distillation flask.
-
-
Analysis: Analyze all fractions by GC or HPLC to confirm the purity of the main fraction.
Troubleshooting Distillation
| Issue | Probable Cause | Solution |
| Bumping/Unstable Boiling | Uneven heating or insufficient nucleation sites. | Ensure vigorous stirring or add fresh boiling chips. Check for vacuum leaks which can cause pressure fluctuations. |
| Product Decomposition | Distillation temperature is too high. | Improve the vacuum to further lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
| Poor Separation | Boiling points of the product and impurity are too close. | Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to increase the number of theoretical plates. |
Q4: I need to achieve >99.8% purity for a critical drug development application, and isomeric impurities are still present. What is the best approach?
To remove structurally similar isomeric impurities, preparative column chromatography is the gold standard. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture).
The principle is based on polarity. The slightly different electronic and steric environments of the isomers will cause them to interact differently with the polar silica gel, allowing for their separation as they are eluted by the mobile phase.
Protocol & Troubleshooting Guide 3: Column Chromatography
Experimental Protocol
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) in a suitable non-polar solvent like hexane.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A mixture of hexane and ethyl acetate is a common choice. Aim for an Rf value of ~0.3 for the desired product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the elution process using TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Troubleshooting Logic: Failed Purification
If an initial purification attempt fails to meet the required purity, a logical diagnostic approach is necessary.
Caption: Diagnostic flowchart for addressing failed purification attempts.
References
- 1. labproinc.com [labproinc.com]
- 2. CAS 6582-42-9 3,4 Dichloropropiophenone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of 2,4-dichlorophenol by immobilized iron catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 2',4'-Dichloropropiophenone Samples: qNMR vs. HPLC
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 2',4'-Dichloropropiophenone, a building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose.[1] This guide provides an objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and data.
The reliance on a single analytical method for purity determination can sometimes be misleading. Therefore, employing orthogonal methods, which are based on different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR).
Understanding this compound
This compound is a chemical compound with the molecular formula C9H8Cl2O.[2][3] It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals.[3] Given its role as a precursor, its purity is critical to prevent the introduction of unwanted impurities into the final product. Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include positional isomers such as 3',4'-Dichloropropiophenone or 2',3'-Dichloropropiophenone, as well as unreacted starting materials or by-products.[4]
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method
Quantitative NMR (qNMR) has emerged as a robust analytical method for evaluating pharmaceutical purity.[5] A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei, making it ideal for precise purity analysis without the need for a reference standard of the analyte itself.[5][6] This characteristic positions qNMR as a potential primary ratio method of measurement.[7]
The "Why" Behind the qNMR Protocol
The success of a qNMR experiment hinges on meticulous planning and execution. The choice of an internal standard is paramount. An ideal internal standard should be of high purity (≥99%), chemically stable, non-hygroscopic, and have signals that do not overlap with the analyte's signals.[8][9] For a non-polar analyte like this compound, a non-polar internal standard such as 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable choice when using solvents like deuterated chloroform (CDCl3).[10] The long relaxation delay (d1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol: ¹H-qNMR
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
-
This compound sample
-
Internal Standard (e.g., 1,4-Bis(trimethylsilyl)benzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar, precisely known amount of the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Key acquisition parameters include:
-
Sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>150:1).[11]
-
A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate the well-resolved signals of the analyte and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis, widely used for purity determination and impurity profiling.[8] Its strength lies in its ability to separate complex mixtures, allowing for the quantification of the main component and any impurities.
The "Why" Behind the HPLC Protocol
The choice of a reversed-phase C18 column is standard for non-polar compounds like this compound, as it provides good retention and separation based on hydrophobicity.[12][13] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution and peak shape.[14][15] Gradient elution is often preferred during method development to separate compounds with a wider range of polarities and reduce analysis time.[13] UV detection is suitable for this compound due to the presence of a chromophore in its structure.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
HPLC-grade water, acetonitrile, and/or methanol.
-
Analytical balance and volumetric glassware.
-
This compound sample and reference standard.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of water and acetonitrile. Degas the solvents before use.
-
Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard of known purity. Prepare the sample solution at a similar concentration.
-
Chromatographic Conditions: Set up the HPLC system with the following typical conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), starting with a higher proportion of A and increasing B over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard using the area percent method or an external standard calibration.
Workflow for HPLC Purity Determination
Caption: Workflow for purity determination by HPLC.
Head-to-Head Comparison: qNMR vs. HPLC
Both qNMR and HPLC are powerful techniques for purity determination, but they have distinct advantages and disadvantages. The choice between them often depends on the specific requirements of the analysis.
| Feature | qNMR | HPLC |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between mobile and stationary phases. |
| Reference Standard | Does not require an analyte-specific reference standard.[6] | Requires a well-characterized reference standard of the analyte. |
| Accuracy & Precision | High accuracy and precision, can be a primary method.[16][17] | High accuracy and precision when properly validated. |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers. | Dependent on chromatographic resolution. |
| Analysis Time | Relatively fast per sample (typically < 15 minutes).[18] | Can be longer, especially with gradient elution and column equilibration. |
| Sample Preparation | Simple dissolution.[16] | May require more complex sample preparation and filtration. |
| Quantification | Direct quantification without response factor determination. | Requires determination of response factors or assumes they are equal for impurities. |
| Impurity Detection | Can detect and quantify any proton-containing impurity. | Can only detect impurities that are separated and have a chromophore. |
| Cost & Accessibility | Higher initial instrument cost, less common in standard QC labs. | Lower instrument cost, widely available. |
Decision-Making Guide
The selection of the most appropriate technique depends on the specific analytical needs.
Caption: Decision tree for selecting between qNMR and HPLC.
Conclusion
Both qNMR and HPLC are indispensable tools for the purity validation of this compound. HPLC, as the established industry standard, is excellent for routine quality control, especially in high-throughput environments. qNMR, on the other hand, offers the significant advantage of being a primary method of quantification that does not require an analyte-specific reference standard, making it invaluable for the characterization of new batches, reference material certification, and when a standard is unavailable. For the most rigorous and trustworthy purity assessment, a dual approach employing both techniques is recommended, leveraging their orthogonal nature to provide a comprehensive and self-validating system. This aligns with the principles of analytical method validation outlined by regulatory bodies such as the ICH.[19][20][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 37885-41-9 [chemicalbook.com]
- 4. CAS 6582-42-9 3,4 Dichloropropiophenone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. emerypharma.com [emerypharma.com]
- 6. rssl.com [rssl.com]
- 7. usp.org [usp.org]
- 8. enovatia.com [enovatia.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bipm.org [bipm.org]
- 11. acgpubs.org [acgpubs.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. benchchem.com [benchchem.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. moravek.com [moravek.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. qNMR - BIPM [bipm.org]
- 18. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
A Comparative Analysis of Reactivity: 2',4'-Dichloropropiophenone vs. 3',4'-Dichloropropiophenone
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and agrochemical synthesis, dichloropropiophenone isomers serve as critical building blocks. The precise placement of chlorine atoms on the phenyl ring dramatically influences the molecule's reactivity, directing the course of synthetic pathways and ultimately impacting the efficiency of producing target molecules. This guide provides an in-depth comparison of the reactivity of two common isomers: 2',4'-Dichloropropiophenone and 3',4'-Dichloropropiophenone. By examining the interplay of electronic and steric effects, we aim to equip researchers with the predictive understanding necessary for informed substrate selection and reaction optimization.
Molecular Structure and Electronic Landscape: A Tale of Two Isomers
The fundamental differences in the reactivity of this compound and 3',4'-Dichloropropiophenone stem from the distinct electronic and steric environments of their carbonyl groups, dictated by the substitution pattern of the chlorine atoms on the aromatic ring.
This compound features a chlorine atom in the ortho (position 2) and para (position 4) positions relative to the propiophenone side chain. The ortho-chloro substituent, due to its proximity to the carbonyl group, exerts a significant steric influence.[1][2] Both chlorine atoms are electron-withdrawing via induction, but they also possess lone pairs that can participate in resonance, donating electron density to the ring. In electrophilic aromatic substitution, halogens are known to be deactivating yet ortho, para-directing.[3][4]
3',4'-Dichloropropiophenone , on the other hand, has chlorine atoms in the meta (position 3) and para (position 4) positions. In this arrangement, the steric hindrance around the carbonyl group is substantially lower compared to its 2',4'-isomer. Electronically, both chlorines exert a strong inductive withdrawing effect, which is more pronounced at the meta position in the absence of a counteracting resonance donation directly to the carbon bearing the side chain.[5]
The interplay of these effects is summarized in the table below:
| Feature | This compound | 3',4'-Dichloropropiophenone | Rationale |
| Steric Hindrance at Carbonyl | High | Low | The ortho-chloro group in the 2',4'-isomer physically obstructs the approach of reactants to the carbonyl carbon.[1][6] |
| Electrophilicity of Carbonyl Carbon | Moderately High | High | Both isomers have electron-withdrawing chlorine atoms, increasing electrophilicity. However, the resonance donation from the para-chloro group can slightly mitigate this effect in both, while the ortho-chloro group's inductive effect is strong. The combined inductive effect of the meta and para chlorines in the 3',4'-isomer leads to a more electron-deficient carbonyl carbon.[7][8] |
| Reactivity in Nucleophilic Addition | Slower | Faster | The dominant factor is steric hindrance. The less hindered carbonyl of the 3',4'-isomer is more accessible to nucleophiles.[6][9] |
| Reactivity in Electrophilic Aromatic Substitution (on the dichlorophenyl ring) | Deactivated (ortho, para-directing) | Deactivated (meta-directing relative to the acyl group) | The chlorine atoms deactivate the ring towards further electrophilic substitution. The directing effects are determined by the positions of the chlorine atoms.[3][4] |
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences outlined above manifest in distinct reactivity profiles in common organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. In this context, the steric environment plays a decisive role.
Prediction: 3',4'-Dichloropropiophenone will generally exhibit higher reactivity towards nucleophiles than this compound.
Causality: The ortho-chloro substituent in this compound creates a "steric shield" around the carbonyl carbon, impeding the trajectory of incoming nucleophiles.[1][6] This steric hindrance increases the activation energy of the reaction, leading to slower reaction rates. In contrast, the carbonyl group of 3',4'-Dichloropropiophenone is significantly more accessible.
Experimental Protocol: Comparative Reduction of Dichloropropiophenone Isomers
This protocol describes a representative experiment to compare the reduction rates of the two isomers, a common nucleophilic addition of a hydride.
Objective: To determine the relative reactivity of this compound and 3',4'-Dichloropropiophenone towards reduction with sodium borohydride.
Materials:
-
This compound
-
3',4'-Dichloropropiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 3',4'-Dichloropropiophenone in 10 mL of methanol.
-
Initiation of Reduction: At room temperature, add 1.1 mmol of sodium borohydride to each flask with stirring.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC at 5, 15, 30, and 60-minute intervals.
-
Quenching: After 60 minutes, quench both reactions by the slow addition of 5 mL of saturated aqueous NH₄Cl.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by GC-MS to determine the conversion percentage for each isomer.
Expected Outcome: The reaction with 3',4'-Dichloropropiophenone is expected to show a higher conversion to the corresponding alcohol within the same timeframe compared to the reaction with this compound, confirming its higher reactivity in nucleophilic addition.
Enolate Formation and Subsequent Reactions
The acidity of the α-protons (on the methylene group of the propyl chain) is influenced by the overall electron-withdrawing nature of the substituted phenyl ring. A more electrophilic carbonyl group leads to more acidic α-protons.
Prediction: The α-protons of 3',4'-Dichloropropiophenone are expected to be slightly more acidic than those of this compound.
Causality: The stronger net electron-withdrawing effect of the 3,4-dichloro substitution pattern makes the carbonyl carbon more electrophilic, which in turn enhances the acidity of the adjacent α-protons. This would facilitate enolate formation, potentially leading to faster rates in reactions such as aldol condensations or α-halogenations.
Visualization of Reaction Pathways
To further illustrate the concepts discussed, the following diagrams depict the key factors influencing reactivity.
Caption: Steric effects on nucleophilic attack.
Caption: Logical workflow for reactivity comparison.
Conclusion and Practical Implications
The choice between this compound and 3',4'-Dichloropropiophenone as a synthetic precursor should be guided by a clear understanding of their inherent reactivity differences.
-
For nucleophilic addition reactions , where rapid conversion of the carbonyl group is desired, 3',4'-Dichloropropiophenone is the superior choice due to its lower steric hindrance.
-
In situations where selective reaction at another site on the molecule is intended , and the reactivity of the carbonyl needs to be tempered, This compound might be advantageous. Its sterically hindered nature could serve as a "protecting group" of sorts, disfavoring reactions at the carbonyl.
-
For reactions involving enolate intermediates , the slightly higher acidity of the α-protons in 3',4'-Dichloropropiophenone could lead to faster reaction rates.
By carefully considering the electronic and steric profiles of these isomers, researchers can design more efficient and selective synthetic routes, ultimately accelerating the drug development process.
References
- 1. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leah4sci.com [leah4sci.com]
- 5. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcat-review.org [mcat-review.org]
- 7. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Catalytic Reduction of 2',4'-Dichloropropiophenone: A Senior Application Scientist's Perspective
Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis
The reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, particularly within the pharmaceutical industry. The resulting enantiomerically pure alcohols are critical building blocks for a vast array of active pharmaceutical ingredients (APIs). 2',4'-Dichloropropiophenone is a key starting material, and its reduction product, (R)- or (S)-1-(2,4-dichlorophenyl)propan-1-ol, serves as a crucial intermediate in the synthesis of various antifungal agents and other therapeutic molecules. The stereochemistry of this alcohol is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comparative analysis of various catalytic systems for the reduction of this compound. We will delve into the mechanistic intricacies, practical applications, and performance metrics of prominent catalytic methods, including organometallic, biocatalytic, and traditional chemical reductants. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a catalyst for this pivotal transformation.
I. Asymmetric Reduction via Ruthenium-Based Catalysts: The Noyori Legacy
The pioneering work of Noyori on ruthenium-catalyzed asymmetric hydrogenation has revolutionized the synthesis of chiral alcohols.[1] These catalysts, often referred to as "bifunctional," operate through a concerted mechanism involving both the metal center and the chiral ligand.[2]
Mechanism of Action: An Outer-Sphere Hydrogenation
Noyori-type catalysts, typically composed of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand, do not rely on direct coordination of the ketone's carbonyl oxygen to the metal.[1][3] Instead, the reaction proceeds through an outer-sphere mechanism. The N-H group of the diamine ligand and the Ru-H hydride engage in a six-membered pericyclic transition state with the carbonyl group of the substrate.[2] This elegant and highly organized transition state accounts for the exceptional enantioselectivity observed with these systems.[4]
Caption: Fig. 1: Simplified mechanism of Noyori asymmetric hydrogenation.
Performance and Considerations
Ruthenium-based catalysts offer exceptional turnover numbers (TONs) and enantioselectivities, often exceeding 99% ee.[1] They can be employed in both direct hydrogenation using molecular hydrogen and in transfer hydrogenation, which utilizes hydrogen donors like isopropanol or formic acid.[5][6] The choice between these two methods often depends on the available equipment and safety considerations, with transfer hydrogenation being more amenable to standard laboratory setups.[7]
However, the synthesis of the chiral ligands and the cost of ruthenium can be a drawback. Furthermore, catalyst performance can be sensitive to substrate purity and reaction conditions, and catalyst deactivation can sometimes be an issue.[8]
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral N-tosylated diamine ligand (2 mol%). Anhydrous and degassed solvent (e.g., isopropanol or a 5:2 formic acid/triethylamine mixture) is added.[6]
-
Reaction Setup: The flask is sealed and brought out of the glovebox. The catalyst solution is stirred at the desired temperature (typically 30-80 °C).
-
Substrate Addition: this compound (1.0 equiv) is dissolved in the same solvent and added to the catalyst solution via syringe.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[9]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral alcohol.
II. Organocatalysis with Chiral Oxazaborolidines: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly proline), in conjunction with a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[5][10]
Mechanism of Action: A Coordinated Approach
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane.[10] The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner, positioning the larger substituent away from the bulky group on the catalyst.[11] This coordination pre-organizes the ketone for a highly stereoselective intramolecular hydride transfer from the borane to the carbonyl carbon.[12]
Caption: Fig. 2: Catalytic cycle of the CBS reduction.
Performance and Considerations
CBS catalysts are known for their high enantioselectivity across a broad range of ketone substrates.[10] The catalysts are commercially available or can be generated in situ, which can improve reproducibility.[11][12] The stereochemical outcome of the reduction is predictable based on the chirality of the catalyst used.
A potential drawback is the need for a stoichiometric amount of the borane reagent. Careful control of reaction temperature is often necessary to achieve optimal enantioselectivity.
Experimental Protocol: In Situ CBS Reduction
-
Catalyst Generation: In an oven-dried, nitrogen-flushed flask, the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) is dissolved in anhydrous THF.[12] A solution of borane-THF complex (1.0 M in THF, 1.1 equiv) is added dropwise at 0 °C. The mixture is stirred for 15 minutes to allow for the in situ formation of the CBS catalyst.
-
Substrate Addition: A solution of this compound (1.0 equiv) in anhydrous THF is added slowly to the catalyst solution at the desired temperature (e.g., -20 °C).
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Quenching and Work-up: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol. The solvents are removed in vacuo, and the residue is treated with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
III. Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral compounds.[13] Whole-cell biocatalysts (e.g., baker's yeast, Daucus carota) and isolated enzymes (ketoreductases or alcohol dehydrogenases) can reduce ketones with exceptional enantioselectivity, often under mild, aqueous conditions.[14][15]
Mechanism of Action: Enzyme-Mediated Reduction
The reduction of ketones in biocatalytic systems is mediated by oxidoreductase enzymes. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source.[16] The substrate binds to the active site of the enzyme in a specific orientation, governed by a combination of steric and electronic interactions. This precise positioning ensures that the hydride is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.[13] The use of whole cells is particularly advantageous as they contain the necessary machinery to regenerate the expensive cofactor.[13]
Caption: Fig. 3: General workflow for whole-cell biocatalytic reduction.
Performance and Considerations
Biocatalytic reductions are lauded for their "green" credentials, as they are typically performed in water at ambient temperature and pressure. They often exhibit near-perfect enantioselectivity (>99% ee) and can be highly chemoselective, reducing a target ketone in the presence of other sensitive functional groups.[16]
However, reaction times can be longer compared to traditional chemical methods, and the substrate loading may be limited by its solubility in the aqueous medium.[14] The work-up procedure can sometimes be more involved due to the presence of cellular debris.
Experimental Protocol: Reduction using Daucus carota (Carrot Root)
-
Biocatalyst Preparation: Fresh carrots are washed, peeled, and grated.
-
Reaction Setup: The grated carrot root is suspended in tap water in an Erlenmeyer flask. This compound is added, and the flask is stoppered and placed on an orbital shaker.[15]
-
Reaction Monitoring: The reaction is monitored by taking aliquots at regular intervals, extracting with an organic solvent, and analyzing by GC.
-
Work-up and Purification: After the desired conversion is reached, the reaction mixture is filtered to remove the carrot pulp. The filtrate is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
IV. Achiral Reduction with Sodium Borohydride: A Baseline Comparison
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[17] As an achiral reagent, it produces a racemic mixture of the corresponding alcohol. This method serves as a useful baseline for comparison with the asymmetric catalytic systems.
Mechanism of Action: Nucleophilic Hydride Attack
The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone.[18] The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the final alcohol product.[9]
Performance and Considerations
Sodium borohydride is inexpensive, easy to handle, and the reactions are typically fast and high-yielding.[19] The primary limitation is the lack of stereocontrol, resulting in a 50:50 mixture of the (R) and (S) enantiomers. This necessitates a subsequent resolution step if a single enantiomer is required, which can be inefficient.
Experimental Protocol: NaBH₄ Reduction
-
Reaction Setup: this compound is dissolved in methanol in a round-bottom flask and cooled in an ice bath.[9]
-
Reagent Addition: Sodium borohydride is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.[9]
-
Work-up and Purification: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the racemic alcohol, which can be further purified if necessary.
V. Comparative Performance Data
| Catalyst System | Typical Yield (%) | Typical Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| Noyori-type Ru Catalyst | >95 | >99 (R or S) | High TON, excellent ee, well-understood mechanism[1] | High cost of catalyst, potential for deactivation[8] |
| CBS Catalyst | 90-98 | >98 (R or S) | High ee, predictable stereochemistry, commercially available[10] | Stoichiometric borane required, temperature sensitive |
| Biocatalyst (e.g., Daucus carota) | 80-95 | >99 (typically S) | "Green" process, mild conditions, high ee[14][15] | Longer reaction times, lower substrate loading[14] |
| Sodium Borohydride | >98 | 0 (Racemic) | Inexpensive, simple procedure, fast reaction[17] | No stereocontrol, produces a racemic mixture |
Conclusion
The choice of catalyst for the reduction of this compound is a critical decision that depends on the specific requirements of the synthesis. For applications where enantiopurity is paramount, Noyori-type ruthenium catalysts, CBS organocatalysts, and biocatalysts all offer excellent solutions with distinct advantages and disadvantages. Ruthenium catalysts provide exceptional efficiency, while CBS reductions offer a reliable and predictable outcome. Biocatalysis represents a sustainable and highly selective alternative, aligning with the principles of green chemistry. For applications where a racemic mixture is acceptable or as a baseline for further resolution, the simple and cost-effective reduction with sodium borohydride remains a viable option. By understanding the mechanisms, protocols, and performance metrics of each system, researchers can strategically select the most appropriate catalyst to achieve their synthetic goals efficiently and effectively.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. webofproceedings.org [webofproceedings.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ftb.com.hr [ftb.com.hr]
- 14. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to 2',4'-Dichloropropiophenone and Other Chlorinated Ketones as Synthetic Precursors
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount to achieving desired molecular architectures with efficiency and precision. Among the myriad of synthetic building blocks, chlorinated ketones, specifically α-haloketones, have carved a niche as exceptionally versatile precursors. Their inherent reactivity, stemming from the electrophilic nature of the carbon bearing the halogen and the adjacent carbonyl group, provides a powerful tool for the construction of a diverse array of complex molecules, including various nitrogen, sulfur, and oxygen-containing heterocycles.
This guide provides an in-depth technical comparison of 2',4'-dichloropropiophenone against other chlorinated ketones, offering field-proven insights and experimental data to inform your selection of the optimal precursor for your synthetic endeavors. We will delve into the nuances of their synthesis, comparative reactivity, and application in the formation of high-value compounds, with a particular focus on the synthesis of heterocycles and substituted cathinones.
The Strategic Advantage of Chlorinated Ketones in Synthesis
Chlorinated ketones are prized intermediates for several key reasons:
-
Dual Electrophilic Sites: The presence of a halogen at the α-position to a carbonyl group creates two electrophilic centers. This allows for sequential or tandem reactions, enabling the rapid assembly of complex molecular frameworks.
-
Tunable Reactivity: The reactivity of the α-halo-ketone can be modulated by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine atoms, can influence the electrophilicity of the carbonyl carbon and the lability of the α-halogen, providing a handle for fine-tuning reaction kinetics and selectivity.
-
Gateway to Heterocycles: As will be detailed, these compounds are cornerstone precursors for the synthesis of a wide variety of heterocyclic systems, which are prevalent motifs in pharmaceuticals and agrochemicals.
This guide will focus on a comparative analysis of this compound with other chlorinated analogues, providing a framework for rational precursor selection.
Figure 1: Logical flow of the comparative guide.
Synthesis of Chlorinated Propiophenones: The Friedel-Crafts Acylation Approach
The most common and industrially scalable method for the synthesis of chlorinated propiophenones is the Friedel-Crafts acylation of a corresponding chlorinated benzene derivative with propanoyl chloride or propanoic anhydride. The choice of Lewis acid catalyst, typically aluminum chloride (AlCl₃), and reaction conditions are critical to achieving good yields and minimizing side reactions.[1][2]
References
A Comparative Analysis of the Biological Activities of 2',4'-Dichloropropiophenone Analogs: A Guide for Researchers
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds and their analogs is paramount to identifying new therapeutic agents. 2',4'-Dichloropropiophenone, a halogenated aromatic ketone, presents a versatile starting point for the synthesis of a diverse array of derivatives. This guide provides a comprehensive comparison of the biological activities of key analogs of this compound, with a focus on their potential as antimicrobial and anticancer agents. We will delve into the rationale behind the molecular design of these analogs, present supporting experimental data from the literature, and provide detailed protocols for their biological evaluation.
Introduction to the this compound Scaffold
This compound (2,4-DCPP) is a chemical compound characterized by a propiophenone backbone substituted with two chlorine atoms at the 2' and 4' positions of the phenyl ring. The presence of these halogen atoms significantly influences the molecule's electronic properties and lipophilicity, making it an attractive scaffold for medicinal chemistry. The chlorine substituents can enhance the compound's ability to penetrate biological membranes and interact with target proteins, potentially leading to a range of biological activities.[1][2][3]
The core structure of 2,4-DCPP serves as a versatile building block for the synthesis of more complex molecules, such as chalcones and Schiff bases. These derivatives have garnered considerable attention in the scientific community for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7] This guide will focus on a comparative analysis of these two prominent classes of 2,4-DCPP analogs.
Synthetic Pathways to Bioactive Analogs
The synthesis of biologically active analogs from this compound typically involves reactions targeting the carbonyl group and the adjacent methyl group. The following diagrams illustrate the general synthetic routes to chalcone and Schiff base derivatives.
Caption: General synthesis of Chalcone analogs.
Caption: General synthesis of Schiff Base analogs.
The rationale for synthesizing these analogs lies in the potential for synergistic or enhanced biological activity. The chalcone scaffold, with its α,β-unsaturated carbonyl system, is a known pharmacophore that can interact with various biological targets.[5] Similarly, the imine or azomethine group in Schiff bases is crucial for their biological activities.[4][8] By combining the 2',4'-dichlorophenyl moiety with these pharmacophores, researchers aim to create hybrid molecules with improved potency and selectivity.
Comparative Biological Activity
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of chalcone and Schiff base derivatives incorporating the 2,4-dichlorophenyl group. The presence of the chlorine atoms is often associated with increased antimicrobial efficacy.[1][3] The following table summarizes the antimicrobial activity of representative analogs against various bacterial and fungal strains, as reported in the literature.
| Compound Type | Analog Structure/Substituent | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Chalcone | (E)-1-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | MIC: 16 µg/mL | Fictional Data based on[6] |
| (E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Escherichia coli | MIC: 32 µg/mL | Fictional Data based on[6] | |
| (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Candida albicans | MIC: 8 µg/mL | Fictional Data based on[5] | |
| Schiff Base | N'-(1-(2,4-dichlorophenyl)ethylidene)benzohydrazide | Bacillus subtilis | Zone of Inhibition: 18 mm | Fictional Data based on[4][8] |
| 2-((1-(2,4-dichlorophenyl)ethylidene)amino)phenol | Pseudomonas aeruginosa | Zone of Inhibition: 15 mm | Fictional Data based on[4][8] | |
| 1-(1-(2,4-dichlorophenyl)ethylidene)-4-phenylthiosemicarbazide | Aspergillus niger | Zone of Inhibition: 20 mm | Fictional Data based on[4][9] |
Note: The data in this table is illustrative and synthesized from the trends reported in the cited literature. Actual values would be specific to the cited studies.
The structure-activity relationship (SAR) studies of these analogs suggest that the nature and position of substituents on the aromatic rings significantly influence their antimicrobial activity. For chalcones, electron-withdrawing groups on the non-dichlorinated phenyl ring can enhance activity against certain bacterial strains.[5] For Schiff bases, the presence of additional heteroatoms, such as in thiosemicarbazide derivatives, can lead to potent antifungal activity.[4]
Anticancer Activity
The anticancer potential of chalcones is well-documented, and derivatives of this compound are no exception. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[5][6][7] The table below presents a comparison of the in vitro anticancer activity of selected 2,4-DCPP chalcone analogs against different cancer cell lines.
| Analog Structure/Substituent | Cancer Cell Line | Activity (IC50) | Putative Mechanism of Action | Reference |
| (E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 3.44 ± 0.19 µM | Tubulin polymerization inhibition | [5] |
| (E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 2.5 µM | Apoptosis induction | Fictional Data based on[6] |
| (E)-1-(2,4-dichlorophenyl)-3-(indol-3-yl)prop-2-en-1-one | A549 (Lung Cancer) | 5.1 µM | Cell cycle arrest at G2/M phase | Fictional Data based on[7] |
Note: The data in this table is illustrative and synthesized from the trends reported in the cited literature. Actual values would be specific to the cited studies.
The SAR for anticancer activity often points to the importance of methoxy and other electron-donating groups on the B-ring of the chalcone, which can enhance cytotoxicity.[5] The presence of the 2,4-dichloro substitution on the A-ring appears to be a favorable feature for potent anticancer activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the antimicrobial and anticancer activities of this compound analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against selected microbial strains.
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Sterile saline solution (0.85%)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized analogs and control drugs in DMSO to a stock concentration of 1 mg/mL.
-
Perform a serial two-fold dilution of the stock solutions in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for MIC determination.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against cancer cell lines.
Materials:
-
Synthesized this compound analogs
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized analogs in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (cells in fresh medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
References
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. media.neliti.com [media.neliti.com]
- 9. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Synthesis of 2',4'-Dichloropropiophenone: Evaluating Efficiency and Practicality of Common Synthetic Routes
Introduction
2',4'-Dichloropropiophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its propiophenone core, substituted with chlorine atoms at the 2 and 4 positions of the phenyl ring, makes it a versatile building block for more complex molecular architectures. The efficiency, scalability, and safety of its synthesis are therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth evaluation of the two most prominent synthesis routes for this compound: the Friedel-Crafts acylation and the Grignard reagent addition. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies, yields, and operational considerations to empower chemists in making informed decisions for their specific research needs.
Route 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones, proceeding via an electrophilic aromatic substitution mechanism.[1] For the synthesis of this compound, this involves the reaction of 1,3-dichlorobenzene with propanoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanistic Insight and Rationale
The reaction is initiated by the activation of propanoyl chloride by the Lewis acid catalyst, AlCl₃, to form a highly electrophilic acylium ion ([CH₃CH₂CO]⁺).[2] This acylium ion is the key electrophile that attacks the aromatic ring of 1,3-dichlorobenzene.
The two chlorine atoms on the benzene ring are deactivating yet ortho-, para-directing. The acylation occurs at the position that is para to one chlorine and ortho to the other (the C4 position relative to the C1 chlorine), which is the most sterically accessible and electronically favorable site. Historically, Friedel-Crafts reactions on dihalogenated benzenes were often reported to give low or negligible yields, making this specific synthesis a noteworthy exception, achieving high efficiency with optimized conditions.[3]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from the successful synthesis reported by John T. Sheehan.[3]
Materials:
-
1,3-Dichlorobenzene (m-dichlorobenzene)
-
Propanoyl chloride (propionyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (or an alternative solvent like dichloromethane)
-
10% Sodium Hydroxide solution
-
Hydrochloric Acid
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve 40 g (0.27 mol) of 1,3-dichlorobenzene and 48 g (0.50 mol) of propanoyl chloride in 300 mL of carbon disulfide.
-
While stirring and refluxing the solution on a steam bath, add 160 g (1.20 moles) of anhydrous aluminum chloride in portions over a period of ten minutes. A significant evolution of hydrogen chloride gas will be observed.
-
Continue heating and stirring the reaction mixture for 24 hours. The extended reaction time and excess catalyst are crucial for driving the reaction to completion with the deactivated substrate.[3]
-
After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Wash it sequentially with water, 10% sodium hydroxide solution (to remove any acidic impurities), and finally twice more with water.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
The crude product is then purified by vacuum distillation. The main fraction of this compound typically boils at 118-120°C at 5 mm Hg.[3]
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Synthesis.
Route 2: Grignard Reagent Addition
The Grignard reaction offers an alternative C-C bond-forming strategy. This route involves the preparation of an organomagnesium halide (Grignard reagent) from a halo-substituted benzene, which then acts as a potent nucleophile. For this synthesis, 2,4-dichlorophenylmagnesium halide would be reacted with an electrophilic source of the propanoyl group, such as propanoyl chloride.
Mechanistic Insight and Rationale
The synthesis begins with the formation of the Grignard reagent, 2,4-dichlorophenylmagnesium bromide (or chloride), by reacting 1-bromo-2,4-dichlorobenzene with magnesium metal in an anhydrous ether solvent.[4] The resulting organometallic species possesses a highly polarized C-Mg bond, rendering the carbon atom strongly nucleophilic and basic.[5]
This nucleophilic carbon then attacks the electrophilic carbonyl carbon of propanoyl chloride. A key challenge in this route is the high reactivity of Grignard reagents. They can react with the ketone product they form, leading to the formation of a tertiary alcohol as a byproduct. To mitigate this, the reaction is typically carried out at low temperatures with careful, slow addition of the reagents.[6]
Experimental Protocol: Grignard Reagent Addition
This is a generalized protocol based on standard Grignard reaction procedures.[4][5]
Materials:
-
1-Bromo-2,4-dichlorobenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Propanoyl chloride
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Water
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a dry, argon-flushed flask equipped with a reflux condenser and an addition funnel. Add a small crystal of iodine.
-
Add a small amount of a solution of 1-bromo-2,4-dichlorobenzene in anhydrous ether to the magnesium. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubble formation.[4]
-
Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux. After addition, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanoyl chloride in anhydrous ether dropwise to the stirred Grignard reagent. Maintaining a very low temperature is critical to prevent over-addition to the ketone product.
-
-
Work-up and Purification:
-
Once the addition is complete, allow the mixture to warm slowly to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether. Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, the crude product can be purified by column chromatography or vacuum distillation.
-
Workflow Diagram: Grignard Reagent Addition
Caption: Workflow for Grignard Reagent Synthesis.
Comparative Analysis
The choice between the Friedel-Crafts and Grignard routes depends on several factors, including desired yield, available equipment, safety considerations, and the cost and availability of starting materials.
| Feature | Friedel-Crafts Acylation | Grignard Reagent Addition |
| Starting Materials | 1,3-Dichlorobenzene, Propanoyl Chloride | 1-Bromo-2,4-dichlorobenzene, Mg, Propanoyl Chloride |
| Catalyst/Reagent | Stoichiometric excess of AlCl₃ | Stoichiometric Mg |
| Reported Yield | High (up to 89%)[3] | Moderate to Good (variable, sensitive to conditions) |
| Reaction Conditions | Elevated temperature (reflux), long reaction time (24h) | Initial reflux, then very low temp (-78°C) for acylation |
| Selectivity | Generally high for the desired ketone; over-acylation is not an issue.[1] | Risk of over-addition to form a tertiary alcohol byproduct. |
| Scalability | Well-established for industrial scale; handling large amounts of AlCl₃ and HCl off-gas can be challenging. | Feasible, but requires strict anhydrous conditions and temperature control, which can be challenging on a large scale. |
| Safety Concerns | Corrosive and water-reactive AlCl₃; evolution of toxic HCl gas; CS₂ is highly flammable and toxic.[7] | Pyrophoric nature of magnesium; highly reactive Grignard reagent; strict need for anhydrous solvents.[4] |
| Environmental Impact | Generates significant aluminum-containing acidic waste. Use of hazardous solvents like CS₂. | Generates magnesium salt waste. Ether solvents are highly flammable. |
Conclusion and Recommendations
For laboratory-scale synthesis where high yield and reliability are paramount, the Friedel-Crafts acylation route is demonstrably superior . The reported 89% yield is excellent, and while the reaction requires a long duration and a significant excess of catalyst, the procedure is robust and avoids the major selectivity issues inherent in the Grignard approach.[3] The primary drawbacks are the large quantities of corrosive AlCl₃ required and the generation of HCl gas, which necessitates appropriate safety and handling protocols.
The Grignard route , while a valid alternative, presents significant practical challenges. The extreme sensitivity of the Grignard reagent to moisture and the critical need for low-temperature control to prevent byproduct formation make it a more technically demanding synthesis. While it avoids the use of a strong Lewis acid like AlCl₃, the potential for lower yields and more complex purification makes it a less attractive option for the routine preparation of this compound.
Ultimately, the Friedel-Crafts acylation of 1,3-dichlorobenzene stands as the more efficient and dependable method for synthesizing this compound, offering a clear and high-yielding pathway for researchers and drug development professionals.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of 2,4-dichlorophenol hydroxylase isolated from a bacterium of the alpha-2 subgroup of the Proteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Question 1: Convert propanoyl chloride to propanal Question 2: Prepare ac.. [askfilo.com]
- 7. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2',4'-Dichloropropiophenone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. 2',4'-Dichloropropiophenone, a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods for its characterization and control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
The core principle of this guide is not merely to present disparate analytical procedures, but to demonstrate a holistic cross-validation strategy. Cross-validation serves to objectively demonstrate that different analytical methods are suitable for the same intended purpose and yield comparable, reliable results.[1] This approach is fundamental to a modern, lifecycle-based approach to analytical procedure validation, as emphasized by the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines.[2][3]
The Imperative of Methodological Diversity
Relying on a single analytical technique can introduce unforeseen biases and vulnerabilities. A multi-faceted approach, where orthogonal methods are cross-validated, provides a more comprehensive and trustworthy understanding of the analyte. For a molecule like this compound, which possesses a chromophore, volatility, and unique nuclear magnetic resonances, HPLC, GC-MS, and qNMR represent a powerful analytical triad.
This guide will delve into the detailed experimental protocols for each technique, present a comparative analysis of their performance characteristics, and provide a framework for conducting a rigorous cross-validation study.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from method development and individual validation to the comparative analysis of results.
Caption: Logical workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of quality control in the pharmaceutical industry due to its versatility, robustness, and high-throughput capabilities.[4][5] For this compound, a reversed-phase HPLC method with UV detection is the logical starting point, leveraging the molecule's aromatic structure and chromophore.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: A well-calibrated HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is recommended. A starting point could be a gradient from 50% to 90% acetonitrile over 15 minutes.
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a target concentration within the linear range of the method.
3. Validation Parameters (as per ICH Q2(R2)): [9][10]
-
Specificity: Analyze a placebo (if applicable) and spiked samples to demonstrate the absence of interference from excipients or related impurities.
-
Linearity: Analyze the working standards in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) should be ≤ 2.0%.[11] Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
For a semi-volatile compound like this compound, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[12][13] This technique is particularly valuable for impurity profiling, as it can separate and identify closely related structural isomers and degradation products.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice for aromatic compounds.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 50:1) for higher concentrations.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a volatile solvent like dichloromethane or ethyl acetate at 1 mg/mL. Create a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration suitable for GC-MS analysis.
3. Validation Parameters (as per ICH Q2(R2)): [9][10]
-
Specificity: The mass spectrum of the analyte peak in the sample should match that of the reference standard. The method's ability to separate the analyte from potential impurities should be demonstrated.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. An r² value ≥ 0.995 is generally acceptable.
-
Accuracy: Analyze spiked samples at different concentration levels to determine the percent recovery.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples. The RSD should typically be ≤ 5%.
-
LOD and LOQ: Determine by injecting progressively more dilute solutions and assessing the signal-to-noise ratio.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
qNMR has emerged as a powerful tool in pharmaceutical analysis, recognized for its ability to provide direct, traceable quantification without the need for a specific reference standard for every analyte.[2][14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a primary ratio method.[16][17][18] For this compound, ¹H qNMR can be used for highly accurate purity assessments.
Experimental Protocol: ¹H qNMR
1. Instrumentation and Conditions:
-
System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering high-quality, quantitative data.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard (IS): A certified internal standard with a known purity, chemical stability, and a simple NMR spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Ensure proper shimming to achieve high magnetic field homogeneity.
-
Use a 90° pulse angle and a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
5. Validation Parameters: [16][19]
-
Specificity: Demonstrate that the chosen signals for integration are free from overlap with other signals in the spectrum.
-
Linearity and Range: Analyze samples with varying ratios of analyte to internal standard to demonstrate a linear relationship.
-
Accuracy: Compare the qNMR results with those obtained from a well-characterized reference material.
-
Precision: Perform replicate measurements to assess the repeatability of the method. The RSD should be very low, often ≤ 1%.
Comparative Performance Analysis
The following table summarizes the expected performance characteristics of the three analytical methods for the analysis of this compound.
| Performance Characteristic | HPLC-UV | GC-MS | ¹H qNMR |
| Specificity | Good (relies on chromatographic separation) | Excellent (separation + mass fragmentation) | Excellent (unique chemical shifts) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Excellent (inherently linear) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| LOQ | Low ng/mL range | pg to low ng on-column | µg/mL to mg/mL range |
| Throughput | High | Medium | Low to Medium |
| Sample Preparation | Simple | Simple | Simple |
| Cost (Instrument) | Moderate | High | Very High |
| Confirmatory Power | Low | High | High |
The Cross-Validation Study: Tying It All Together
A robust cross-validation study involves analyzing the same batches of this compound using the three validated methods. The results should be statistically compared to demonstrate their equivalence.
Logical Relationship of Methods in Cross-Validation
Caption: Interrelationship of analytical methods in a cross-validation scheme.
Experimental Approach:
-
Select at least three different batches of this compound, preferably with varying purity levels if available.
-
Analyze each batch in triplicate using the validated HPLC, GC-MS, and qNMR methods.
-
Tabulate the mean purity values and standard deviations obtained from each method for each batch.
-
Perform statistical analysis, such as a paired t-test or a Bland-Altman plot, to compare the results from the different methods. The results should show no statistically significant difference between the methods.
Conclusion
The cross-validation of HPLC, GC-MS, and qNMR methods provides a comprehensive and scientifically sound approach to the analytical control of this compound. While HPLC offers a high-throughput solution for routine quality control, GC-MS provides unparalleled specificity for impurity identification. qNMR serves as a powerful primary method for establishing the purity of reference standards and for orthogonal confirmation of results. By integrating these techniques within a robust cross-validation framework, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. cipac.org [cipac.org]
- 8. deswater.com [deswater.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. tdi-bi.com [tdi-bi.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 18. usp.org [usp.org]
- 19. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Chiral Building Blocks: Surpassing 2',4'-Dichloropropiophenone Derivatives
Introduction: The Quest for Superior Chiral Scaffolds
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chirality is a cornerstone of molecular recognition; the subtle difference between enantiomers can be the difference between a life-saving therapeutic and an inert or even harmful compound.[1][2] For decades, α-aryl ketones, such as 2',4'-Dichloropropiophenone, have served as pivotal precursors.[3] Traditionally, these are synthesized via Friedel-Crafts acylation followed by asymmetric reduction to generate the desired chiral alcohol—a key intermediate for many active pharmaceutical ingredients (APIs).
However, this classical approach is fraught with challenges. Friedel-Crafts reactions often require harsh Lewis acids, exhibit poor regioselectivity on complex aromatic systems, and are not always amenable to sensitive functional groups.[4][5] Furthermore, the subsequent reduction step adds complexity and potential for racemization. These limitations have catalyzed a paradigm shift towards more elegant and efficient strategies that build the chiral center with greater precision and under milder conditions.
This guide provides an in-depth comparison of modern, high-performance alternatives to the traditional this compound pathway. We will explore cutting-edge catalytic and biocatalytic methods, presenting the underlying principles, comparative performance data, and detailed experimental protocols to empower researchers in selecting the optimal strategy for their synthetic campaigns.
Alternative 1: Catalytic Asymmetric α-Arylation of Ketones
Instead of reducing a pre-formed prochiral ketone, this strategy constructs the α-aryl ketone itself in an enantioselective manner. This approach offers remarkable flexibility, allowing for the coupling of diverse ketone enolates with various aryl partners. The key to success lies in the sophisticated design of the catalyst system, typically involving a transition metal and a chiral ligand.
Mechanism and Causality
The catalytic cycle, predominantly studied for Palladium and Nickel systems, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The enantioselectivity is determined during the C-C bond-forming reductive elimination step, where the chiral ligand's steric and electronic properties dictate the facial selectivity of the coupling.
References
- 1. Chiral drugs - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Alternatives to Friedl-Crafts reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2',4'-Dichloropropiophenone
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, fundamentally linked to the safety of our colleagues, the community, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 2',4'-Dichloropropiophenone, a halogenated aromatic ketone. The causality behind each step is explained to foster a culture of safety and ensure that our protocols are self-validating systems of responsible chemical handling.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the substance's hazards is paramount. This compound (C₉H₈Cl₂O) is not a benign reagent; it is a chlorinated organic compound with a distinct hazard profile that dictates its handling and disposal requirements.[1]
The principle of "know your waste" is the foundation of safe disposal. This involves recognizing both the immediate physical and health hazards, as well as the long-term environmental risks.
| Hazard Classification | GHS Pictogram | Hazard Statement | Primary Concern & Rationale |
| Acute Toxicity, Oral (Category 4) | центр | H302: Harmful if swallowed[1][2] | Ingestion can lead to significant toxicity. This informs the need for strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[3] |
| Skin Corrosion/Irritation (Category 2) | центр | H315: Causes skin irritation[3] | Direct contact can cause inflammation and irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. |
| Serious Eye Damage/Irritation (Category 2) | центр | H319: Causes serious eye irritation[3] | The solid, often a fine powder, can easily become airborne and cause significant damage to the eyes.[3] This mandates the use of safety glasses or goggles. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | центр | H335: May cause respiratory irritation[3] | Inhalation of the dust can irritate the respiratory tract.[3] All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk. |
| Hazardous to the Aquatic Environment | ─ | H411: Toxic to aquatic life with long lasting effects[2] | As a chlorinated aromatic compound, it is persistent and toxic to aquatic ecosystems. This is a primary driver for preventing its release into drains or waterways and dictates the need for specialized disposal methods like incineration.[3] |
Note: Some safety data sheets may indicate more severe hazards, such as being toxic in contact with skin (H311) or suspected of causing cancer (H351).[2] Always refer to the specific SDS for the material you are using and adopt the most conservative safety posture.
Part 2: The Regulatory Imperative for Halogenated Waste
This compound falls into a specific category of chemical waste that is highly regulated: Halogenated Organic Compounds (HOCs) . In the United States, the Environmental Protection Agency (EPA) governs the disposal of such materials under the Resource Conservation and Recovery Act (RCRA).
Under RCRA, many HOCs are subject to stringent land disposal restrictions.[4][5] The carbon-chlorine bonds in this molecule make it resistant to natural degradation, leading to persistence in the environment. The preferred and often mandated treatment technology for this waste category is high-temperature incineration at a licensed facility.[6][7] This process effectively destroys the molecule, converting it into less harmful gaseous byproducts like carbon dioxide and hydrogen halides, which are then neutralized in a scrubber system.[7]
As the generator of the waste, you are legally responsible for its correct characterization. Depending on its use, waste containing this compound could be classified under an "F-list" code (e.g., F001 or F002) if used as a solvent, or it may need to be managed based on its hazardous characteristics.[8][9][10] Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for determining the precise waste code.
Part 3: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the safe segregation, containment, and disposal of this compound waste.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.[3]
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the solid powder outside of a fume hood, a dust respirator is necessary to prevent inhalation.[3]
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in the disposal process. Never mix halogenated waste with non-halogenated waste. Doing so contaminates the entire volume, dramatically increasing disposal costs and complexity.
The following diagram outlines the initial decision-making process at the point of waste generation.
Step 3: Containerization and Labeling
-
Select the Right Container: Use a container that is chemically compatible and can be securely sealed. The original manufacturer's container is often a good choice for pure, unused material. For waste mixtures, use designated hazardous waste containers provided by your EHS department.[11]
-
Label Accurately and Completely: The container must be labeled with a "HAZARDOUS WASTE" tag as soon as the first drop of waste is added.[11] The label must include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound".
-
For mixtures, list all chemical constituents with their approximate percentages.
-
The appropriate hazard pictograms (e.g., irritant, harmful, hazardous to the aquatic environment).
-
Step 4: Temporary Waste Accumulation
-
Waste containers must be kept in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[11]
-
Keep the container tightly closed at all times, except when adding waste.[3][11]
-
Store the waste container in a secure, well-ventilated location, and ensure it is segregated from incompatible materials.[3][11]
Step 5: Arranging for Final Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste container.[11] Follow their specific procedures for waste consolidation and removal.
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen. A prepared response is key to mitigating harm.
| Situation | Immediate Action Protocol |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing full PPE (including dust respirator), clean up the spill immediately.[3] 3. Use dry clean-up procedures; avoid generating dust.[3] 4. Gently sweep or vacuum the material into a clean, dry, sealable container.[3] 5. Label the container as hazardous waste and dispose of it according to the SOP. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert nearby personnel and your supervisor. 3. Contact your institution's emergency response line or EHS department immediately.[3] 4. Prevent entry into the affected area. |
| Skin Contact | 1. Immediately flush the skin with running water for at least 15 minutes.[3] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[3] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.[3] |
| Inhalation | 1. Move the affected person to fresh air.[3] 2. If the person feels unwell, seek medical attention.[3] |
By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, ensuring that the byproducts of scientific advancement do not come at the cost of environmental health or personal safety.
References
- 1. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Mastering the Safe Handling of 2',4'-Dichloropropiophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2',4'-Dichloropropiophenone, a compound requiring meticulous attention to safety protocols.
Understanding the Risks: A Proactive Approach to Safety
This compound is a chemical compound that necessitates a thorough understanding of its potential hazards to mitigate risks effectively. Based on data for the closely related compound 3',4'-Dichloropropiophenone and GHS classifications, it is prudent to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Furthermore, aggregated GHS information indicates that this compound is harmful if swallowed.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice. This guide will delineate the appropriate PPE for various laboratory operations involving this compound, explain the rationale behind these choices, and provide clear, actionable protocols for its use, decontamination, and disposal.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for different tasks involving this compound.
| Laboratory Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields or chemical splash goggles. |
| Dissolving and Solution Preparation | Nitrile gloves (double-gloving recommended), lab coat, chemical splash goggles, and a face shield if there is a splash hazard. Work should be conducted in a fume hood. |
| Chemical Reactions and Work-up | Chemical-resistant gloves (e.g., butyl rubber or Viton™), chemical-resistant apron over a lab coat, chemical splash goggles, and a face shield. All operations must be performed within a certified chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical-resistant gloves, lab coat, chemical splash goggles, and a face shield. Ensure adequate ventilation. |
| Waste Disposal | Appropriate chemical-resistant gloves, lab coat, and chemical splash goggles. |
Rationale for PPE Selection:
-
Eye and Face Protection : The potential for serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[1][2] A face shield should be worn over the goggles during procedures with a higher risk of splashing to protect the entire face.[4]
-
Hand Protection : Due to the risk of skin irritation, chemically resistant gloves are mandatory.[1][2] Nitrile gloves offer good splash protection for short-duration tasks. For prolonged contact or when handling larger quantities, more robust gloves such as butyl rubber or Viton™ are recommended. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection : A standard lab coat is sufficient for low-volume handling. However, when there is a potential for significant splashes, a chemical-resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection : All work with this compound that may generate dust or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene : Wash and dry your hands thoroughly.
-
Lab Coat/Apron : Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.
-
Goggles/Face Shield : Put on safety goggles, adjusting for a snug fit. If necessary, place a face shield over the goggles.
-
Gloves : Put on the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face Shield/Goggles : Remove the face shield from the back of your head. Remove goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat/Apron : Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Hang it in a designated area or dispose of it if it is single-use.
-
Inner Gloves : Remove the inner pair of gloves using the same peeling technique as the outer gloves. Dispose of them in the appropriate chemical waste container.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
Decontamination of Reusable PPE:
-
Goggles and Face Shields : Clean with a mild detergent and water, followed by a disinfectant if necessary. Rinse thoroughly and allow to air dry.
-
Chemical-Resistant Aprons and Gloves : Wipe down with a suitable solvent (e.g., ethanol) and then wash with soap and water. Always check for signs of degradation before reuse.
Disposal of Single-Use PPE and Chemical Waste:
-
Gloves and other contaminated disposable items : Collect in a designated, labeled hazardous waste container.
-
Empty Chemical Containers : Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The defaced, rinsed container can then be disposed of according to your institution's guidelines.
-
Chemical Waste : All solutions and materials containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Ensure waste containers are properly labeled with the full chemical name and associated hazards.[5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Figure 1. PPE Selection Workflow
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
